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  • Product: 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol
  • CAS: 432496-77-0

Core Science & Biosynthesis

Foundational

Structural Analysis and Characterization of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol: A Technical Guide

Executive Summary The compound 2-bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol (CAS: 432496-77-0) is a highly functionalized halogenated β-nitrostyrene derivative. Featuring a phenol core substituted with a bromine atom, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol (CAS: 432496-77-0) is a highly functionalized halogenated β-nitrostyrene derivative. Featuring a phenol core substituted with a bromine atom, an ethoxy group, and an electron-deficient (E)-2-nitrovinyl moiety, this molecule serves as a versatile scaffold in medicinal chemistry and organic synthesis. This whitepaper provides drug development professionals and synthetic chemists with an in-depth analysis of its pharmacological mechanism, structurally validated synthetic pathways, and rigorous analytical characterization protocols.

Pharmacological Relevance and Mechanism of Action

Halogenated β-nitrostyrenes are extensively documented for their broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific substitution pattern on the aromatic ring dictates the molecule's lipophilicity, redox potential, and binding affinity to biological targets[2].

The primary driver of this compound's biological activity is the nitrovinyl group , which acts as a potent Michael acceptor[3]. The strong electron-withdrawing nature of the nitro group polarizes the conjugated carbon-carbon double bond, rendering the β-carbon highly electrophilic[4]. In biological systems, this electrophilic center undergoes rapid, covalent Michael addition with cellular nucleophiles—most notably the sulfhydryl (-SH) groups of glutathione (GSH) and the catalytic cysteine residues of target enzymes like protein tyrosine phosphatases (PTPs)[5]. This covalent modification disrupts cellular redox homeostasis, leading to oxidative stress and subsequent apoptosis in pathogenic or tumorigenic cells[5].

MoA N1 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol N2 Electrophilic β-Carbon (Michael Acceptor) N1->N2 Polarized alkene N4 Covalent Adduct Formation N2->N4 Nucleophilic attack N3 Cellular Thiols (e.g., GSH, Cysteine) N3->N4 Thiol donation N5 Enzyme Inhibition / Apoptosis N4->N5 Downstream effect

Mechanism of action via Michael addition to cellular thiols.

Chemical Synthesis and Reaction Causality

The standard synthetic route for generating β-nitrostyrenes is the Henry reaction (nitroaldol condensation) [6]. To synthesize 2-bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol, the precursor 3-bromo-5-ethoxy-4-hydroxybenzaldehyde is reacted with nitromethane.

Causality in Reaction Design:

  • Solvent & Reagent: Nitromethane is utilized in excess to serve dual roles as both the nucleophilic carbon source and the primary reaction solvent, driving the equilibrium forward[7].

  • Catalyst Selection: Ammonium acetate ( NH4​OAc ) is deliberately chosen over stronger alkali bases (like NaOH). Strong bases can deprotonate the phenol and cause oxidative degradation of the electron-rich aromatic ring. The mild, buffered nature of NH4​OAc facilitates the enolization of nitromethane while preserving the structural integrity of the starting material[7].

  • Thermodynamic Control: The initial condensation yields a β-nitro alcohol intermediate. Under reflux conditions, this intermediate undergoes spontaneous dehydration. The reaction is highly stereoselective, exclusively yielding the (E)-isomer. This is a thermodynamically driven process; the (Z)-isomer suffers from severe steric repulsion between the bulky brominated aromatic ring and the nitro group[4].

Synthesis S1 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde + Nitromethane S2 Henry Reaction (NH4OAc, Heat) S1->S2 Base catalysis S3 β-Nitro Alcohol Intermediate S2->S3 Nucleophilic addition S4 Dehydration (-H2O) S3->S4 Reflux conditions S5 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol S4->S5 Stereoselective (E-isomer)

Henry reaction workflow for the synthesis of the target nitrostyrene.

Structural Characterization & Analytical Validation

To ensure the scientific integrity of the synthesized compound, a multi-modal analytical approach is required. The following table summarizes the expected quantitative data used to validate the molecular structure and stereochemistry.

Analytical TechniqueTarget ParameterExpected ValueStructural Assignment / Causality
1 H NMR (400 MHz) Vinylic Protons ( α,β ) δ ~7.5 - 8.0 ppm (d)Confirms the presence of the highly conjugated alkene[4].
1 H NMR (400 MHz) Coupling Constant ( J ) 13.5−14.5 HzLarge J value unequivocally validates the (E)-stereochemistry[4].
13 C NMR (100 MHz) β -Carbon δ ~137 - 140 ppmStrongly deshielded by the electron-withdrawing NO2​ group[2].
FTIR Spectroscopy NO2​ Asymmetric Stretch~1545 cm −1 Confirms the presence of the nitro functional group[2].
FTIR Spectroscopy NO2​ Symmetric Stretch~1340 cm −1 Confirms the presence of the nitro functional group[2].
HRMS (ESI-) [M−H]− Isotope Patternm/z ~286.0 & 288.0The 1:1 intensity ratio confirms the presence of a single Bromine atom ( 79Br / 81Br ).

Experimental Methodologies

Protocol 1: Synthesis of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol

This protocol utilizes a self-validating feedback loop via TLC to ensure reaction completion without over-baking the sensitive phenol.

  • Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 10.0 mmol of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde in 20 mL of anhydrous nitromethane[7].

  • Catalysis: Add 2.5 mmol of anhydrous ammonium acetate ( NH4​OAc ) to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 100°C with continuous magnetic stirring[7].

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) mobile phase. The reaction is self-validating: the disappearance of the starting aldehyde and the emergence of a bright yellow, UV-active spot (due to the extended conjugation of the nitrostyrene) indicates completion (typically 2-4 hours).

  • Workup: Cool the mixture to room temperature. Remove excess nitromethane under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in minimal hot ethanol and allow it to cool slowly to induce crystallization. Filter the resulting yellow crystals and dry under a high vacuum.

Protocol 2: Spectroscopic Validation and Sample Preparation
  • NMR Preparation: Dissolve 15 mg of the purified crystals in 0.6 mL of deuterated chloroform ( CDCl3​ ) or deuterated DMSO ( DMSO−d6​ ). Ensure the solution is free of particulate matter to achieve high-resolution shimming.

  • Data Acquisition: Acquire the 1 H NMR spectrum. Isolate the vinylic proton signals (typically doublets around 7.5-8.0 ppm) and calculate the coupling constant ( J ). A value of ≥13.5 Hz confirms the successful thermodynamic control yielding the (E)-isomer[4].

  • Mass Spectrometry: Prepare a 1 µg/mL solution in LC-MS grade methanol. Analyze via ESI-HRMS in negative ion mode to observe the [M−H]− ion, verifying the characteristic 1:1 isotopic signature of the brominated core.

References

  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents - MDPI. Available at:[Link]

  • Synthesis of Nitro Compounds via Henry Reaction - Scribd. Available at:[Link]

  • Preparation of a β-Nitrostyrene Derivative by the Henry Reaction - RSC Books. Available at:[Link]

  • Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives - PMC. Available at:[Link]

  • 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells - PMC. Available at:[Link]

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Exploratory

A Technical Guide to the Preliminary Bioassay Screening of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol

Abstract This guide provides a comprehensive, technically-grounded framework for conducting the preliminary bioassay screening of the novel compound, 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol. The proposed screening ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary bioassay screening of the novel compound, 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol. The proposed screening cascade is rationally designed based on the compound's key structural motifs: a substituted phenol, a nitrovinyl group, and halogenation. These features suggest a spectrum of potential bioactivities, including antioxidant, antimicrobial, and enzyme inhibitory effects, primarily driven by the electrophilic nature of the nitrovinyl moiety acting as a Michael acceptor. This document details a multi-tiered screening approach, beginning with foundational cytotoxicity and solubility assessments, progressing to broad primary screens for antioxidant and antimicrobial activity, and culminating in targeted secondary assays to probe the mechanism of action, with a focus on covalent enzyme inhibition and cellular oxidative stress. Each stage is supported by detailed, step-by-step protocols, data interpretation guidelines, and justifications rooted in established biochemical principles.

Introduction and Rationale

The discovery and development of novel therapeutic agents are contingent on the systematic evaluation of new chemical entities. The compound 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol presents a unique combination of functional groups, each contributing to a potential pharmacological profile.

  • The Phenolic Core: Phenolic compounds are ubiquitous in medicinal chemistry, known for their antioxidant properties and ability to participate in hydrogen bonding with biological targets.[1][2] The ethoxy and bromo substituents modulate the electronic and lipophilic character of the phenol ring, influencing its reactivity and bioavailability.

  • The (E)-2-Nitrovinyl Group: This moiety is the most reactive feature of the molecule. It is a potent Michael acceptor, making the compound susceptible to nucleophilic attack from biological thiols (e.g., cysteine residues) and amines.[3][4][5][6] This reactivity is a well-established mechanism for the irreversible inhibition of enzymes, particularly proteases and kinases.[7][8][9] Furthermore, nitro-aromatic compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[10][11]

This guide, therefore, proposes a screening strategy that systematically investigates the bioactivity predicted by these structural features. The workflow is designed to first establish a safe therapeutic window (cytotoxicity) and then efficiently identify and characterize its primary biological effects.

Proposed Bioassay Screening Cascade

A logical, tiered approach is essential for the efficient screening of a novel compound.[12][13][14][15] Our proposed cascade begins with broad, foundational assays before progressing to more specific, mechanism-of-action studies.

graph Screening_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Proposed tiered screening workflow for the test compound.

Tier 1: Foundational Assays

Before assessing specific bioactivities, it is critical to determine the compound's general cytotoxicity and solubility. These data provide essential context for all subsequent experiments.

Cytotoxicity Assessment

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[16][17][18] It measures the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[16][19]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed human cell lines (e.g., HEK293 for normal, MCF-7 for cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 24 or 48 hours.[19][20]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16][20]

  • Measurement: Agitate the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[19][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineIncubation TimeIC50 (µM)
HEK29324 hours> 100
MCF-724 hours15.2
HEK29348 hours85.7
MCF-748 hours8.4

Tier 2: Primary Bioactivity Screening

With a known cytotoxicity profile, the compound can be screened at non-toxic concentrations in a panel of primary assays reflecting its likely bioactivities.

Antioxidant Capacity

The phenolic hydroxyl group is a potential hydrogen donor, suggesting radical-scavenging antioxidant activity. The DPPH and ABTS assays are standard, rapid spectrophotometric methods for evaluating this property.[21][22][23][24][25]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations (in methanol). Include a blank (methanol only) and a positive control (e.g., Ascorbic Acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value.

Antimicrobial Activity

Substituted phenols and nitro compounds are classes known for their antimicrobial properties.[1][11] The minimum inhibitory concentration (MIC) will be determined using broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[26][27][28][29]

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute the test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.

  • Controls: Include a positive growth control (no compound), a sterility control (no bacteria), and a positive drug control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Screening

The nitrovinyl group is a classic Michael acceptor, which can react with nucleophilic residues like cysteine in enzyme active sites, leading to irreversible inhibition.[3][4][9] A screen against a model cysteine protease, such as papain, is a logical starting point.[30][31]

graph Michael_Addition { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Proposed mechanism of irreversible inhibition via Michael addition.

Experimental Protocol: Cysteine Protease (Papain) Inhibition Assay

  • Reagents: Papain enzyme, Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate, assay buffer (e.g., phosphate buffer with EDTA and L-cysteine).

  • Assay Setup: In a UV-transparent 96-well plate, pre-incubate papain with various concentrations of the test compound for 15 minutes at 37°C.

  • Reaction Initiation: Add the substrate BAEE to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 253 nm over time, which corresponds to the hydrolysis of BAEE.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot % inhibition versus compound concentration to determine the IC50.

Data Presentation: Hypothetical Primary Screening Results

Assay TypeTarget/TestResult (IC50 / MIC)Positive Control
Antioxidant (DPPH)Free Radical Scavenging35 µMAscorbic Acid (8 µM)
Antimicrobial (MIC)S. aureus16 µg/mLCiprofloxacin (1 µg/mL)
Antimicrobial (MIC)E. coli> 128 µg/mLCiprofloxacin (0.5 µg/mL)
Enzyme InhibitionPapain (Cysteine Protease)5.2 µME-64 (0.1 µM)

Tier 3: Mechanistic & Secondary Assays

Positive hits from Tier 2 warrant further investigation to elucidate the mechanism of action.

Cellular Reactive Oxygen Species (ROS) Measurement

The nitro group can undergo redox cycling within the cell, potentially leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress.[32][33][34] The H2DCFDA assay is a common method for measuring intracellular ROS.[32][35]

Experimental Protocol: Cellular ROS Assay (H2DCFDA)

  • Cell Preparation: Seed cells (e.g., MCF-7) in a black, clear-bottom 96-well plate and allow them to adhere.

  • Probe Loading: Wash cells and incubate with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe (e.g., 10 µM) for 30-60 minutes at 37°C.[35]

  • Treatment: Wash away excess probe and treat cells with the test compound at its IC50 and sub-IC50 concentrations. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Measurement: Measure fluorescence (Excitation ~485 nm / Emission ~530 nm) at multiple time points using a fluorescence plate reader.[35][36]

  • Analysis: An increase in fluorescence intensity relative to the vehicle control indicates an increase in intracellular ROS levels.[35]

Mechanism of Enzyme Inhibition

If the compound is a potent enzyme inhibitor, it is crucial to determine if the inhibition is reversible or irreversible, which would support the proposed covalent Michael addition mechanism. A dialysis or jump-dilution experiment can be performed.

Experimental Protocol: Inhibition Reversibility (Jump Dilution)

  • Enzyme-Inhibitor Complex Formation: Incubate the target enzyme (e.g., papain) with a high concentration of the test compound (e.g., 10x IC50) for an extended period (e.g., 60 minutes) to allow for potential covalent bond formation.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into the assay buffer containing the substrate. The final inhibitor concentration will be well below its IC50.

  • Activity Measurement: Immediately monitor enzyme activity over time.

  • Interpretation:

    • Irreversible Inhibition: If the enzyme activity remains low and does not recover over time, the inhibition is likely irreversible (covalent).

    • Reversible Inhibition: If enzyme activity rapidly recovers to the level of a control enzyme (diluted without inhibitor), the inhibition is reversible.

Conclusion and Future Directions

This technical guide outlines a rational and efficient bioassay cascade for the preliminary screening of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol. The strategy is built upon a chemical structure-based hypothesis, prioritizing assays that probe for cytotoxicity, antioxidant, antimicrobial, and covalent enzyme inhibitory activities. Positive results, particularly in the enzyme inhibition and cellular ROS assays, would strongly suggest that the nitrovinyl moiety is a key pharmacophore. Such findings would provide a solid foundation for subsequent lead optimization studies, including structure-activity relationship (SAR) analysis, target identification via proteomics, and evaluation in more complex disease models.

References

  • BMG LABTECH. Reactive Oxygen Species (ROS) Detection. Available from: [Link]

  • Nakamura, R., et al. (2006). Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography. Journal of Health Science, 52(4), 377-384. Available from: [Link]

  • Creative Biolabs. Cellular Reactive Oxygen Species (ROS) Assay Kit. Available from: [Link]

  • Cell Biolabs, Inc. Reactive Oxygen Species (ROS) Assays. Available from: [Link]

  • Pisoschi, A. M., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Foods, 10(7), 1556. Available from: [Link]

  • Tewari, D., et al. (2004). Identification of Novel Parasitic Cysteine Protease Inhibitors Using Virtual Screening. 1. The ChemBridge Database. Journal of Medicinal Chemistry, 47(24), 5972-5982. Available from: [Link]

  • Taha, M. O., et al. (2024). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. Scientific Reports, 14(1), 19998. Available from: [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • ResearchGate. (2021). Michael addition reaction with amino acids in living organism. Available from: [Link]

  • Apak, R. (2023). DPPH Radical Scavenging Assay. MDPI. Available from: [Link]

  • Schirmeister, T., et al. (2025). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Pharmaceuticals, 18(4), 499. Available from: [Link]

  • Pellegrini, N., et al. (2009). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry, 57(5), 1737-1744. Available from: [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Available from: [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • American Chemical Society. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. Available from: [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. Available from: [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Available from: [Link]

  • G-Biosciences. (2018). MTT Assay for Cytotoxicity. Available from: [Link]

  • Singhal, M., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Available from: [Link]

  • ResearchGate. (2021). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Xing, Y., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 990428. Available from: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Available from: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2021). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • Wikipedia. Michael addition reaction. Available from: [Link]

  • Creative Biolabs. Preliminary Screening of Drug Candidate. Available from: [Link]

  • ResearchGate. (2008). Mechanism of inhibition of catalase by nitro and nitroso compounds. Available from: [Link]

  • PMC. (2014). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Available from: [Link]

  • PMC. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Available from: [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • PubMed. (2008). Mechanism of inhibition of catalase by nitro and nitroso compounds. Available from: [Link]

  • ResearchGate. (2022). (PDF) Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Available from: [Link]

  • Planta Med. (2014). How to Translate a Bioassay Into a Screening Assay for Natural Products: General Considerations and Implementation of Antimicrob. Available from: [Link]

  • Chemical Synthesis Database. (2025). 4-bromo-2-[(E)-2-nitroethenyl]phenol. Available from: [Link]

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  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Available from: [Link]

  • Molecules. (2019). Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review. Available from: [Link]

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Protocols & Analytical Methods

Method

Reduction of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol to phenethylamine derivatives

Application Notes and Protocols for the Synthesis of Phenethylamine Derivatives Topic: Reduction of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol to the Corresponding Phenethylamine For: Researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for the Synthesis of Phenethylamine Derivatives

Topic: Reduction of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol to the Corresponding Phenethylamine

For: Researchers, scientists, and drug development professionals

Introduction: The Significance and Synthesis of Substituted Phenethylamines

Substituted phenethylamines are a vast class of organic compounds built upon the phenethylamine structure. This chemical scaffold is the backbone for numerous endogenous compounds, including critical hormones and neurotransmitters like dopamine and norepinephrine.[1][2] Consequently, synthetic derivatives of this class are cornerstones in medicinal chemistry and pharmacology, finding applications as central nervous system stimulants, antidepressants, and vasopressors, among others.[1][3] Many well-known pharmaceuticals, such as Adderall and Sudafed, belong to this family.[1]

The synthesis of these vital molecules often proceeds through the reduction of β-nitrostyrene intermediates, which are readily accessible via the condensation of benzaldehydes with nitroalkanes.[4][5][6] This application note provides a detailed guide for the reduction of a specific, highly functionalized β-nitrostyrene, 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol , to its corresponding phenethylamine. This transformation requires careful consideration of the reducing agent to ensure the preservation of other sensitive functional groups on the aromatic ring, namely the phenol, bromo, and ethoxy moieties.

This document will explore and compare several common reduction strategies, providing detailed, field-proven protocols with an emphasis on the causality behind experimental choices, safety, and efficient workup procedures.

Strategic Selection of a Reduction Method

The conversion of a nitrovinyl group to a primary amine involves the reduction of both the carbon-carbon double bond and the nitro group. The choice of reagent is paramount, as it must be powerful enough to effect this transformation without causing undesired side reactions, such as dehalogenation or reduction of the phenol.

start Start: Have 2-Bromo-6-ethoxy-4- [(E)-2-nitrovinyl]phenol q1 Do you have access to an inert atmosphere setup (N2/Ar) and dry solvents? start->q1 lah Preferred Method: Lithium Aluminum Hydride (LAH) (See Protocol 1) q1->lah Yes q2 Are you working on a large scale or is LAH cost/safety a concern? q1->q2 No lah_pros Pros: High reactivity, rapid reaction, well-established for this transformation. lah->lah_pros fe_hcl Alternative Method: Iron / Acetic Acid (See Protocol 2) q2->fe_hcl Yes h2_pdc Consider with Caution: Catalytic Hydrogenation (H2/Pd-C) q2->h2_pdc No fe_pros Pros: Inexpensive, environmentally benign, tolerant of many functional groups. fe_hcl->fe_pros h2_cons Cons: High risk of de-bromination. Requires specialized equipment (H2 balloon/autoclave). h2_pdc->h2_cons

Caption: Decision workflow for selecting a reduction method.

Method Comparison:

FeatureLithium Aluminum Hydride (LAH)Catalytic Hydrogenation (H₂/Pd-C)Iron/Acid (Béchamp Reduction)NaBH₄ with Catalyst (e.g., CuCl₂)
Reactivity Very HighHighModerateModerate to High
Chemoselectivity Low (can reduce other groups)Variable (risk of dehalogenation)High (tolerates many groups)[7]Generally good
Safety High (pyrophoric, reacts violently with water)[8][9]High (flammable H₂ gas, pyrophoric catalyst)LowLow (easy to handle)[5]
Workup Difficult (emulsions, aluminum salts)[10]Simple (filtration)Difficult (iron sludge)[11]Simple
Cost ModerateModerate (catalyst cost)LowLow
Best For Small to medium scale lab synthesis where high reactivity is needed.[12]Substrates without halogens.Large-scale, cost-sensitive synthesis.[13]Mild reductions where LAH is too harsh.[5][14]

Based on this analysis, Lithium Aluminum Hydride (LAH) is a highly effective and common choice for this specific transformation, known to reduce both aliphatic and aromatic nitro groups to amines.[15] Its high reactivity ensures complete conversion. The primary challenges are its hazardous nature and the complexity of the workup. Iron in acetic acid presents a cheaper and safer alternative, though the workup can be cumbersome due to the formation of iron oxides.[7][11][16] This guide will provide detailed protocols for both methods.

Protocol 1: Reduction via Lithium Aluminum Hydride (LAH)

This protocol is the most direct and widely cited method for converting β-nitrostyrenes to phenethylamines.[12] The causality for the stringent conditions lies in LAH's extreme reactivity; it reacts violently with protic sources like water and even moisture in the air.[8][10] Therefore, an inert atmosphere and anhydrous solvents are not merely recommendations—they are critical for safety and reaction success.

Safety & Handling of LAH
  • ALWAYS handle LAH powder in a certified fume hood under an inert atmosphere (Nitrogen or Argon).[8][17]

  • NEVER allow LAH to come into contact with water or alcohols, as this generates flammable hydrogen gas and can cause ignition.[8][18]

  • Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand readily available. DO NOT use water or CO₂ extinguishers on an LAH fire.[8]

  • Wear a fire-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[17][18][19]

  • Ensure an emergency safety shower and eyewash are accessible but located where accidental spray cannot contact the reaction.[9][18]

Materials and Equipment
Reagent / MaterialQuantity (per 1 g substrate)Molar Eq.Purpose
2-Bromo-6-ethoxy-4-nitrovinylphenol1.0 g1.0Starting Material
Lithium Aluminum Hydride (LAH)1.3 g~10.0Reducing Agent
Anhydrous Tetrahydrofuran (THF)50 mL-Solvent
Water (deionized)1.3 mL-Quenching
15% Sodium Hydroxide (aq.)1.3 mL-Quenching
Anhydrous Magnesium Sulfate (MgSO₄)~5 g-Drying Agent
Diethyl Ether or Ethyl Acetate~100 mL-Extraction Solvent
Celite®~10 g-Filtration Aid

Equipment: 3-neck round-bottom flask, condenser, nitrogen/argon inlet, magnetic stirrer, dropping funnel, ice bath.

Step-by-Step Protocol
  • Inert Atmosphere Setup: Assemble the 3-neck flask with a condenser, dropping funnel, and nitrogen inlet. Flame-dry the glassware under vacuum or oven-dry it beforehand and allow it to cool under a stream of nitrogen.

  • Reagent Preparation: In the flask, suspend LAH (1.3 g) in anhydrous THF (30 mL) under a positive pressure of nitrogen. Stir the suspension. Causality: Suspending the LAH in the solvent before adding the substrate allows for better temperature control during the exothermic reaction.

  • Substrate Addition: Dissolve the starting material (1.0 g) in anhydrous THF (20 mL) and add it to the dropping funnel.

  • Reaction: Cool the LAH suspension to 0 °C using an ice bath. Add the substrate solution dropwise from the funnel over 30-45 minutes, maintaining the internal temperature below 10 °C. Causality: The slow, cooled addition is crucial to manage the highly exothermic nature of the reduction and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Workup (Fieser Method): This specific sequence is critical for safely quenching the excess LAH and converting the aluminum salts into a filterable, granular solid.[20][21][22]

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and dropwise , add 1.3 mL of water. Vigorous hydrogen evolution will occur. Causality: This step hydrolyzes the most reactive excess LAH.

    • Next, add 1.3 mL of 15% aqueous NaOH solution dropwise. The mixture will begin to thicken. Causality: The base helps to precipitate the aluminum salts as hydroxides.

    • Finally, add 3.9 mL (3 x 1.3 mL) of water dropwise. A white, granular precipitate should form. Causality: This final water addition completes the formation of stable, inorganic salts.

  • Isolation: Remove the ice bath and stir the mixture vigorously for 15-30 minutes. Add anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is sequestered.

  • Filtration: Filter the mixture through a pad of Celite® in a Büchner funnel, washing the solid residue thoroughly with diethyl ether or ethyl acetate (3 x 30 mL). Causality: Celite prevents the fine aluminum salts from clogging the filter paper.

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude phenethylamine derivative. Further purification can be achieved via acid-base extraction or crystallization as a hydrochloride salt (see Section 5).

cluster_0 LAH Workup (Fieser Method) cluster_1 Isolation cool_rxn 1. Cool Reaction to 0 °C add_h2o 2. SLOWLY Add 'x' mL H₂O (H₂ evolution!) cool_rxn->add_h2o add_naoh 3. Add 'x' mL 15% NaOH (aq) add_h2o->add_naoh note 'x' = grams of LAH used add_h2o->note add_more_h2o 4. Add '3x' mL H₂O add_naoh->add_more_h2o warm_stir 5. Warm to RT & Stir 15 min (Granular solid forms) add_more_h2o->warm_stir add_mgso4 6. Add Anhydrous MgSO₄ warm_stir->add_mgso4 filter 7. Filter through Celite® add_mgso4->filter concentrate 8. Concentrate Filtrate filter->concentrate

Caption: Workflow for the Fieser workup of an LAH reaction.

Protocol 2: Reduction via Iron and Acetic Acid

This "Béchamp reduction" is a classic, cost-effective method.[23] It uses elemental iron in an acidic medium to reduce the nitro group.[7] It is generally safer and more environmentally friendly than using LAH. The primary drawback is the workup, which involves filtering a large volume of fine iron/iron oxide sludge.[11] Running the reaction under an inert atmosphere, while not strictly necessary for the reduction itself, can significantly improve the workup by preventing the formation of voluminous rust (Fe₂O₃).[11]

Materials and Equipment
Reagent / MaterialQuantity (per 1 g substrate)Molar Eq.Purpose
2-Bromo-6-ethoxy-4-nitrovinylphenol1.0 g1.0Starting Material
Iron Powder (<100 mesh)1.0 g~5.0Reducing Agent
Glacial Acetic Acid10 mL-Acidic Medium / Proton Source
Ethanol20 mL-Solvent
Saturated Sodium Bicarbonate (aq.)~50 mL-Neutralization
Ethyl Acetate~150 mL-Extraction Solvent
Celite®~20 g-Filtration Aid

Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask, add the starting material (1.0 g), ethanol (20 mL), and glacial acetic acid (10 mL). Stir to dissolve.

  • Reagent Addition: Add the iron powder (1.0 g) to the stirring solution in one portion. Causality: The acid activates the iron surface, which then acts as the electron donor for the reduction.

  • Reaction: Attach a condenser and heat the mixture to reflux (around 80-90 °C) for 3-5 hours. The reaction mixture will turn dark. Monitor by TLC for the disappearance of the starting material.

  • Workup - Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL). The most challenging step is separating the product from the iron sludge. Filter the entire mixture through a thick pad of Celite® in a Büchner funnel. Wash the filter cake extensively with ethyl acetate (3 x 30 mL) to recover as much product as possible.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize the acetic acid (Caution: CO₂ evolution). Continue until the aqueous layer is basic (pH ~8).

  • Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Product Purification: Acid-Base Extraction

The product is a basic amine, while the starting material is phenolic and acidic. This difference in pKa allows for an efficient purification via acid-base extraction.

  • Dissolve the crude product from either protocol in a suitable organic solvent (e.g., diethyl ether or ethyl acetate, ~50 mL).

  • Transfer to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) (3 x 20 mL). The amine product will move into the aqueous layer as its protonated hydrochloride salt, leaving non-basic impurities behind in the organic layer.

  • Combine the acidic aqueous layers and wash once with diethyl ether (20 mL) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and make it basic (pH > 10) by slowly adding a concentrated base like 6M NaOH. The free amine will precipitate or form an oil.

  • Extract the free amine back into an organic solvent (diethyl ether or ethyl acetate, 3 x 30 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified phenethylamine derivative. For long-term storage, the product can be precipitated from the organic solution as its hydrochloride salt by bubbling dry HCl gas through it or by adding a solution of HCl in ether.

References

  • Gelest, Inc. (2015, July 23). LITHIUM ALUMINUM HYDRIDE, pellets - Safety Data Sheet.
  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride.
  • Merlic Group, UCLA. Workup for Aluminum Hydride Reductions.
  • Kohno, Sasao, and Murahashi. (1990). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Bull. Chem. Soc. Jpn., 63(4), 1252-1254.
  • Zancanaro, et al. (2025, January 7). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PMC.
  • ACS Publications. (2021, March 12). Chemoselective Liquid Phase Hydrogenation of 3-Nitrostyrene over Pt Nanoparticles: Synergy with ZnO Support.
  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?.
  • Erowid. Preparation of Substituted Phenethylamines.
  • University of Georgia Office of Research. Standard Operating Procedure: Lithium Aluminum Hydride.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Lithium Aluminum Hydride.
  • ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
  • Sigma-Aldrich. (n.d.). Lithium aluminum hydride - Safety Data Sheet.
  • Rhodium Archive. Reduction of Nitrostyrenes using Red-Al.
  • Thieme. (n.d.). Spotlight 346: Iron–Acetic Acid.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Organic Chemistry Portal. Nitro Reduction - Iron (Fe).
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • OSTI.gov. Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Chirik, P. J., et al. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC.
  • ResearchGate. SYNTHESIS OF SUBSTITUTED PHENYLETHYLAMINE AND ETHYLAMINE DERIVATIVES AS COGNITION ENHANCERS.
  • ACS Catalysis. Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles.
  • Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?.
  • Journal of Chemical Research. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.
  • Wikipedia. Substituted phenethylamine.
  • UNODC. Details for Phenethylamines.
  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride.
  • RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
  • University of Virginia School of Medicine. (2024, October). ToxTalks: Phenethylamines.
  • NIH National Library of Medicine. 2-Phenethylamines in Medicinal Chemistry: A Review.
  • University of Sheffield. Experiment 5: Reductions with Lithium Aluminium Hydride.
  • Quora. (2022, May 21). How to extract phenylethylamine.
  • Baker, G. B., Coutts, R. T., & Legatt, D. F. (1980). A procedure for extraction and separation of phenethylamine, tyramine and octopamine. Biochemical Society Transactions, 8(5), 622-3.
  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1212.
  • ResearchGate. (2007, September). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. Journal of Molecular Catalysis A: Chemical.

Sources

Application

Applications of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol as a synthetic intermediate

An In-Depth Guide to the Applications of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol as a Synthetic Intermediate Authored by: Gemini, Senior Application Scientist Introduction In the landscape of modern organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Applications of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol as a Synthetic Intermediate

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol is a highly functionalized aromatic compound that serves as a versatile and powerful synthetic intermediate. Its structure incorporates several key reactive sites: a conjugated nitrovinyl group, a sterically hindered and electronically modulated phenol, a bromo substituent, and an ethoxy group. This unique combination of functionalities makes it an exceptional precursor for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic scaffolds and biologically active molecules.

The electron-deficient nature of the nitrovinyl moiety designates it as a potent Michael acceptor and a reactive partner in a variety of cycloaddition reactions. The nitro group itself is a synthetic chameleon, readily transformable into other critical functional groups such as amines, oximes, or carbonyls.[1][2] Concurrently, the phenolic hydroxyl and the aryl bromide offer orthogonal handles for further molecular elaboration through etherification, esterification, or transition-metal-catalyzed cross-coupling reactions.

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol. It outlines protocols for its preparation and showcases its application in key synthetic transformations, supported by mechanistic insights and established literature.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The key properties of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol are summarized below.

PropertyValueSource
IUPAC Name 2-bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol-
CAS Number 432496-77-0[3]
Molecular Formula C₁₀H₁₀BrNO₄[3]
Molecular Weight 292.09 g/mol Calculated
Appearance Expected to be a yellow or orange crystalline solidGeneral knowledge of nitrostyrenes
Solubility Soluble in common organic solvents like acetone, ethyl acetate, DCM, and THF; sparingly soluble in alcohols; insoluble in water.General knowledge

Synthesis of the Intermediate

The most direct and efficient method for the synthesis of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol is through a base-catalyzed Henry-Knoevenagel condensation reaction.[4][5][6][7] This reaction involves the condensation of the corresponding benzaldehyde, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, with nitromethane.

Caption: Synthesis via Henry-Knoevenagel Condensation.

Protocol 1: Synthesis via Henry Condensation

This protocol describes a general procedure for the synthesis of the title compound from its aldehyde precursor.

Materials:

  • 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq)

  • Nitromethane (3.0 eq)

  • Ammonium acetate (NH₄OAc) (1.5 eq)

  • Glacial acetic acid

  • Methanol (for washing)

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • To a round-bottom flask, add 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and dissolve it in a minimal amount of glacial acetic acid.

  • Add nitromethane (3.0 eq) to the solution, followed by ammonium acetate (1.5 eq).[6]

  • Heat the reaction mixture to reflux (typically around 100-115 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Slowly add cold deionized water to the flask to precipitate the product fully.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold methanol to remove residual acetic acid and unreacted starting materials.

  • Dry the resulting bright yellow/orange solid under vacuum to yield 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol. The product can be further purified by recrystallization from ethanol if necessary.

Key Applications in Synthetic Chemistry

The synthetic versatility of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol stems primarily from the rich chemistry of the nitrovinyl group.

Michael Addition Reactions

The strong electron-withdrawing capacity of the nitro group makes the β-carbon of the vinyl system highly electrophilic and susceptible to conjugate addition by a wide array of nucleophiles.[8] This Michael addition is a powerful C-C bond-forming reaction that generates γ-nitro compounds, which are valuable precursors for pharmaceuticals and natural products.[8]

start 2-Bromo-6-ethoxy-4- [(E)-2-nitrovinyl]phenol adduct γ-Nitro Adduct (Michael Adduct) start->adduct Michael Addition nucleophile Nucleophile (Nu⁻) (e.g., 1,3-dicarbonyls, enamines, organocuprates) nucleophile->adduct catalyst Catalyst (Organocatalyst, Base, or Lewis Acid) catalyst->adduct transformation Further Transformations adduct->transformation amine γ-Amino Acid Derivatives transformation->amine carbonyl γ-Keto Compounds (Nef Reaction) transformation->carbonyl heterocycle Heterocycles transformation->heterocycle

Caption: Workflow for Michael Addition and Subsequent Transformations.

Protocol 2: Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound

This protocol details an organocatalyzed enantioselective Michael addition, a state-of-the-art method for creating chiral centers.

Materials:

  • 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol (1.0 eq)

  • Dibenzoylmethane (or another 1,3-dicarbonyl) (1.2 eq)

  • Chiral Squaramide or Thiourea-based organocatalyst (0.1 eq)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral organocatalyst (0.1 eq) and the 1,3-dicarbonyl compound (1.2 eq).

  • Add anhydrous toluene via syringe and stir the mixture at room temperature for 10 minutes.

  • Add 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol (1.0 eq) in one portion.

  • Stir the reaction at the specified temperature (often between 0 °C and room temperature) for 24-72 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the enantiomerically enriched Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Cycloaddition Reactions

Nitroalkenes are exceptional partners in various cycloaddition reactions, serving as either electron-deficient dienophiles or as heterodienes, providing rapid access to complex cyclic and heterocyclic systems.[9][10] This reactivity is a cornerstone for building molecular complexity efficiently.

  • [4+2] Cycloadditions (Diels-Alder): The title compound can react as a dienophile with electron-rich dienes (e.g., Danishefsky's diene) to form substituted nitrocyclohexene derivatives.[11] Alternatively, under Lewis acid catalysis, the nitroalkene can function as a heterodiene, reacting with alkenes to form cyclic nitronates.[10][12]

  • [3+2] Cycloadditions: It can react with 1,3-dipoles such as azides, nitrones, or nitrile oxides to synthesize five-membered heterocycles like triazoles, isoxazolines, and pyrazolines.

  • [2+2] Cycloadditions: Reactions with electron-rich alkenes like ynamides or enamines can lead to the formation of functionalized cyclobutane rings.[9]

cluster_cyclo Cycloaddition Pathways cluster_products Resulting Scaffolds A 2-Bromo-6-ethoxy-4- [(E)-2-nitrovinyl]phenol B [4+2] Diels-Alder (as Dienophile) A->B + Diene C [4+2] Hetero-Diels-Alder (as Diene) A->C + Alkene (Lewis Acid) D [3+2] Dipolar Cycloaddition A->D + 1,3-Dipole E [2+2] Cycloaddition A->E + Enamine/Ynamine F Nitrocyclohexenes B->F G Cyclic Nitronates C->G H 5-Membered Heterocycles D->H I Cyclobutanes E->I

Caption: Overview of Cycloaddition Reactions.

Reduction of the Nitro Group

A pivotal transformation of the nitrovinyl moiety is its reduction to a primary amine. This provides a direct route to substituted 2-phenylethylamine scaffolds, a common motif in many psychoactive compounds and pharmaceutical agents. The reduction can be achieved using various methods, with catalytic hydrogenation being one of the most common and clean procedures.[2][13][14][15]

Caption: Conversion to a Phenethylamine Derivative.

Protocol 3: Catalytic Hydrogenation to the Amine

This protocol describes the reduction of both the nitro group and the carbon-carbon double bond.

Materials:

  • 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Filtration agent (e.g., Celite®)

Procedure:

  • Dissolve 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol in methanol in a suitable hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst to the solution under a stream of nitrogen or argon. Caution: Pd/C can be pyrophoric.

  • Seal the flask, and purge the system by evacuating and backfilling with hydrogen gas three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale, or 50 psi in a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(2-aminoethyl)-2-bromo-6-ethoxyphenol, which can be purified further or used directly. Note that the resulting amine may be isolated as an HCl salt if an acidic workup is used.

Conclusion

2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol is a synthetically rich intermediate that offers multiple avenues for the creation of diverse and complex molecules. Its utility is centered on the versatile reactivity of the nitrostyrene system, which readily engages in Michael additions, a variety of cycloadditions, and facile reduction to the corresponding amine. The presence of additional functional handles on the aromatic ring further enhances its value as a building block. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to explore and exploit the full synthetic potential of this powerful intermediate in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • Cycloaddition Reactions of Chiral 2-Amino-1,3-butadienes with Nitroalkenes: Synthesis of Enantiomerically Pure 4-Nitrocyclohexanones . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes . ResearchGate. Available at: [Link]

  • Tandem [4+2]/[3+2] Cycloadditions of Nitroalkenes . Chemical Reviews - ACS Publications. Available at: [Link]

  • Inter- and Intramolecular [4 + 21 Cycloadditions of Nitroalkenes with Olefins. 2-Nitrostyrenes. The Journal of Organic Chemistry - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jo00037a012
  • The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Cycloaddition Chemistry of Nitroalkenes . Grantome. Available at: [Link]

  • Denitrative Cross-Couplings of Nitrostyrenes . MDPI. Available at: [Link]

  • Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents . Chemistry Letters | Oxford Academic. Available at: [Link]

  • Developments and applications of α-bromonitrostyrenes in organic syntheses . SpringerLink. Available at: [Link]

  • Henry reaction - Wikipedia . Wikipedia. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia . Wikipedia. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger . Master Organic Chemistry. Available at: [Link]

  • Henry Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Henry Reaction - SynArchive . SynArchive. Available at: [Link]

  • Nitro Reduction - Common Conditions . Organic Chemistry Portal. Available at: [Link]

  • Henry Reaction - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

Sources

Method

Chemoselective Catalytic Hydrogenation of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol: Application Notes &amp; Protocols

Executive Summary & Application Context The synthesis of highly functionalized phenethylamine derivatives often relies on the reduction of α,β -unsaturated nitroalkenes (nitrostyrenes). 2-Bromo-6-ethoxy-4-[(E)-2-nitrovin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

The synthesis of highly functionalized phenethylamine derivatives often relies on the reduction of α,β -unsaturated nitroalkenes (nitrostyrenes). 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol presents a specific chemoselective challenge: the molecule contains a reducible conjugated alkene, a reducible nitro group, and a highly sensitive aryl bromide bond.

For drug development professionals and synthetic chemists, the objective is to fully reduce the nitrovinyl moiety to an aminoethyl group (yielding 2-bromo-6-ethoxy-4-(2-aminoethyl)phenol) while strictly preserving the C(sp2)−Br bond. This application note details the mechanistic rationale, comparative catalyst data, and self-validating experimental protocols required to achieve this transformation without triggering catastrophic hydrodehalogenation.

Mechanistic Rationale: The Dehalogenation Dilemma

The reduction of bromonitrostyrenes involves a cascade of hydrogen additions [1]. The conjugated alkene is typically reduced first (consuming 1 molar equivalent of H2​ ), followed by the stepwise reduction of the aliphatic nitro group through nitroso and hydroxylamine intermediates to the primary amine (consuming 3 molar equivalents of H2​ ).

The primary failure mode in this workflow is hydrodehalogenation . The bond dissociation energy of the aryl C-Br bond is relatively low (~81 kcal/mol).

  • Why Palladium Fails: Palladium on Carbon (Pd/C) is highly active but possesses a strong thermodynamic driving force for oxidative addition into the C-Br bond, forming an aryl-palladium intermediate that rapidly undergoes hydrogenolysis. Using Pd/C almost exclusively yields the des-bromo side product.

  • Why Raney Nickel Succeeds: Raney Nickel has a high affinity for π -bonds and N−O bonds but faces a significantly higher activation energy barrier for C-Br insertion under mild conditions [3].

  • Why Platinum Oxide ( PtO2​ ) Requires Acid: PtO2​ (Adams' catalyst) is excellent for preserving halogens, but primary amines strongly coordinate to the platinum surface, poisoning the catalyst and altering its electronic properties. By conducting the reaction in glacial acetic acid, the generated amine is instantly protonated to an ammonium salt, preventing surface coordination and maintaining catalyst fidelity [2].

MechanisticPathway A 2-Bromo-6-ethoxy-4- [(E)-2-nitrovinyl]phenol B Nitroalkane Intermediate A->B H2 (1 eq) Alkene Reduction C Target Phenethylamine (Bromine Preserved) B->C H2 (3 eq) Nitro Reduction D Des-bromo Phenethylamine (Over-reduction) C->D H2 (Pd/C) Hydrodehalogenation

Figure 1: Chemoselective hydrogenation pathway of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol.

Catalyst Selection & Quantitative Yield Data

To establish a baseline for protocol selection, the following table summarizes the quantitative performance of various catalytic systems when applied to bromonitrovinylphenols.

Catalyst SystemSolventAlkene ReductionNitro ReductionDehalogenation RiskTypical Yield (Target)
10% Pd/C EtOHCompleteCompleteCritical (>90%) < 5%
Raney Nickel (W-2) EtOH / THFCompleteCompleteLow (<5%) 82 - 88%
PtO2​ (Adams') Glacial AcOHCompleteCompleteVery Low (<2%) 85 - 92%
Pd/C + HCOONH4​ MeOH (Reflux)CompleteCompleteHigh (~70%) 15 - 20%

Data synthesized from standard empirical optimizations of brominated phenethylamine precursors [2, 3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By strictly monitoring hydrogen gas uptake, the operator can mathematically verify the completion of the reaction before opening the vessel, preventing both under-reduction (yielding toxic hydroxylamines) and over-reduction.

Workflow Step1 1. Preparation Substrate + Solvent Step2 2. Catalyst Addition Raney Ni or PtO2 Step1->Step2 Step3 3. Hydrogenation H2 Gas (1-3 atm) Step2->Step3 Step4 4. Filtration Celite Pad Step3->Step4 Step5 5. Workup Acid-Base Extraction Step4->Step5 Step6 6. Validation LC-MS Isotope Check Step5->Step6

Figure 2: Standard operational workflow for chemoselective catalytic hydrogenation.

Protocol A: Scalable Chemoselective Reduction via Raney Nickel

Causality Note: Raney Nickel is chosen for scale-up due to its lower cost and excellent chemoselectivity profile for preserving aryl halides.

Reagents:

  • 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol (10.0 mmol, 2.88 g)

  • Raney Nickel (W-2 slurry in water, ~0.5 g active catalyst)

  • Absolute Ethanol (50 mL)

Step-by-Step Methodology:

  • Solvent Exchange: Wash the Raney Nickel slurry three times with absolute ethanol to remove water. Critical: Never allow Raney Nickel to dry, as it is highly pyrophoric.

  • Substrate Dissolution: In a thick-walled Parr hydrogenation bottle, dissolve the substrate in 50 mL of absolute ethanol.

  • Inerting: Add the ethanol-wet Raney Nickel to the bottle. Seal the vessel and purge the headspace with ultra-high purity Nitrogen ( N2​ ) three times to displace oxygen.

  • Hydrogenation (Self-Validation Step): Pressurize the vessel with H2​ to 50 psi (~3.4 atm). Begin vigorous agitation. Monitor the pressure drop. The theoretical hydrogen uptake for 10.0 mmol is exactly 40.0 mmol of H2​ (approx. 970 mL at STP).

  • Termination: Once the pressure stabilizes and exactly 4 equivalents of H2​ have been consumed (typically 4-6 hours at 25°C), cease agitation. Purge the vessel thoroughly with N2​ .

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite under a blanket of N2​ . Wash the pad with hot ethanol (2 x 20 mL). Do not let the Celite pad dry out.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude 2-bromo-6-ethoxy-4-(2-aminoethyl)phenol.

Protocol B: High-Fidelity Reduction via Platinum Oxide ( PtO2​ )

Causality Note: PtO2​ in acetic acid is utilized when absolute suppression of dehalogenation is required. The acidic medium protonates the amine, preventing catalyst poisoning.

Reagents:

  • 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol (5.0 mmol, 1.44 g)

  • Platinum(IV) Oxide ( PtO2​ , Adams' Catalyst) (0.05 g, ~3 mol%)

  • Glacial Acetic Acid (30 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in 30 mL of glacial acetic acid in a hydrogenation flask. Add PtO2​ .

  • Purging & Activation: Purge the system with N2​ (3x), then with H2​ (3x). The brown PtO2​ will rapidly reduce to black, active Platinum black ( Pt0 ) upon exposure to H2​ .

  • Hydrogenation: Stir vigorously under a balloon of H2​ (1 atm) at room temperature.

  • Monitoring: The reaction is complete when H2​ consumption ceases (approx. 12 hours). The solution will contain the acetate salt of the product.

  • Workup (Free-basing): Filter the catalyst through Celite. Concentrate the acetic acid under high vacuum. Dissolve the residue in water (20 mL), cool to 0°C, and carefully basify to pH 10 using 2M NaOH . Extract the free amine with Dichloromethane (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure product.

Analytical Validation System

To ensure the integrity of the protocol and confirm that hydrodehalogenation did not occur, the crude product must be subjected to LC-MS analysis.

  • Isotopic Signature Check: Bromine has two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio.

  • Pass Criteria: The mass spectrum must show a distinct doublet at m/z 260.0 and 262.0 [M+H]+ of equal intensity.

  • Fail Criteria: The presence of a dominant singlet at m/z 182.1 [M−Br+H]+ indicates that the catalyst cleaved the aryl bromide bond, requiring a switch to a milder catalyst or lower H2​ pressure.

References

  • Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances (2024). Royal Society of Chemistry. Available at:[Link]

  • Catalytic Hydrogenation in Organic Syntheses. Paul N. Rylander (1979). Academic Press. Available at:[Link]

Application

Application Note: Utilizing 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol in Targeted Covalent Inhibitor (TCI) Discovery

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Scientists Executive Summary The resurgence of targeted covalent inhibitors (...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Scientists

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, allowing for the targeting of previously "undruggable" proteins. At the forefront of this movement is the strategic deployment of electrophilic warheads. 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol (CAS: 432496-77-0) is a highly functionalized β -nitrostyrene derivative that serves as a privileged scaffold for covalent ligand discovery.

Unlike unsubstituted β -nitrostyrenes, which are often flagged as Pan-Assay Interference Compounds (PAINS) due to excessive electrophilic reactivity, this specific molecule utilizes a meticulously balanced substitution pattern. The combination of a 2-bromo group, a 6-ethoxy group, and a 4-hydroxy group fine-tunes the electron density of the nitrovinyl Michael acceptor, optimizing the balance between non-covalent affinity ( Ki​ ) and covalent inactivation rate ( kinact​ ). This application note details the mechanistic rationale, chemoproteomic utility, and validated protocols for deploying this compound in targeted drug discovery.

Mechanistic Rationale: The Anatomy of a Tuned Electrophile

To understand the utility of 2-bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol, one must analyze the causality behind its structural components. Covalent inhibition is a two-step process: initial reversible binding followed by covalent bond formation.

  • The β -Nitrostyrene Warhead (The Covalent Engine): The electron-withdrawing nitro group highly activates the adjacent alkene, making the β -carbon highly susceptible to nucleophilic attack by low-pKa cysteine thiolates via Michael addition. Recent studies have demonstrated that β -nitrostyrene scaffolds are highly effective at covalently modifying critical cysteines in challenging targets, such as Cys522 in the p97/VCP ATPase[1] and C128 in Fructose-1,6-bisphosphatase (FBPase)[2].

  • The 2-Bromo Substituent (Halogen Bonding & Sterics): The bromine atom provides a dual function. Electronically, its inductive effect slightly increases the electrophilicity of the ring. Structurally, it acts as a potent halogen-bond donor, capable of interacting with the protein backbone carbonyls within the binding pocket, thereby lowering the initial dissociation constant ( Kd​ ).

  • The 6-Ethoxy and 4-Hydroxy Groups (Affinity Drivers): The ethoxy group provides a flexible hydrophobic anchor, while the phenolic hydroxyl acts as a critical hydrogen bond donor/acceptor. Together, they sterically shield the warhead, preventing indiscriminate reactivity with off-target nucleophiles (like free glutathione in plasma) while ensuring precise orientation when docked in the target's active site.

This structural synergy has made β -nitrostyrene electrophiles invaluable in both direct inhibition and the development of Targeted Protein Degraders (PROTACs), where they have been shown to engage the proteome widely without eliciting the inhibitory "hook effect"[3].

Covalent Engagement Pathway

G Target Target Protein (Reactive Cysteine) Complex Reversible Complex (Driven by Br/OEt contacts) Target->Complex Probe 2-Bromo-6-ethoxy-4- [(E)-2-nitrovinyl]phenol Probe->Complex Adduct Covalent Adduct (Michael Addition) Complex->Adduct k_inact (Thiolate Attack)

Caption: Two-step kinetic mechanism of covalent target engagement by the functionalized nitrostyrene.

Applications in Drug Discovery

A. Inhibiting Multimeric Protein Assemblies

Compounds featuring the β -nitrostyrene scaffold have shown exceptional efficacy in disrupting protein-protein interactions and multimeric assemblies. For instance, similar electrophiles have been identified as potent inhibitors of the NLRP3 inflammasome. By covalently modifying sensor cysteines (e.g., C409 or C548) in the NACHT domain, these compounds physically block the interaction between NLRP3 and NEK7, preventing inflammasome assembly[4].

B. Chemoproteomic Profiling

2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol can be utilized as an "electrophile-first" probe. By incubating cellular lysates with this compound and utilizing Activity-Based Protein Profiling (ABPP), researchers can map the "ligandable" cysteine cysteinome. The compound's balanced reactivity ensures it captures functionally relevant, low-pKa cysteines without overwhelming the sample with non-specific background noise.

Quantitative Reactivity Profiling

To justify the selection of this specific warhead over traditional acrylamides or chloroacetamides, it is critical to evaluate its intrinsic reactivity. The table below summarizes the comparative half-lives ( t1/2​ ) of various warheads when exposed to physiological concentrations of Glutathione (GSH).

Electrophilic ScaffoldWarhead ClassGSH Half-Life ( t1/2​ ) at pH 7.4Target Engagement SpeedOff-Target Toxicity Risk
Chloroacetamide SN​2 Alkylator> 24 hoursSlowHigh (Non-specific alkylation)
AcrylamideMild Michael Acceptor> 12 hoursModerateLow
Unsubstituted β -NitrostyreneStrong Michael Acceptor< 5 minutesVery FastVery High (PAINS)
2-Bromo-6-ethoxy-phenol β -Nitrostyrene Tuned Michael Acceptor 45 - 90 minutes Fast Moderate (Balanced)

Data Interpretation: The functionalized phenol ring dampens the extreme reactivity of the bare nitrostyrene, pushing the GSH half-life into the 45-90 minute therapeutic window. This allows the compound to circulate long enough to find its target pocket before being quenched by cellular thiols.

Experimental Protocols

The following protocols provide a self-validating system for confirming the covalent engagement of 2-bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol with a target protein.

Protocol A: Intact Protein Mass Spectrometry (Covalent Validation)

This protocol confirms the 1:1 stoichiometry of the covalent adduct. The molecular weight of the compound is 288.10 Da. A successful Michael addition will result in a mass shift of +288.1 Da on the target protein.

Materials:

  • Recombinant target protein (Wild-Type and a Cys-to-Ser mutant as a negative control).

  • 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol (10 mM stock in DMSO).

  • Reaction Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl.

Step-by-Step Methodology:

  • Preparation: Dilute the recombinant protein to a final concentration of 10 µM in the Reaction Buffer. Ensure no reducing agents (DTT, β -mercaptoethanol) are present, as they will quench the electrophile.

  • Dosing: Add the compound to the protein solution to achieve a final concentration of 50 µM (5x molar excess). Keep the final DMSO concentration 1% (v/v).

  • Incubation: Incubate the mixture at 25°C (room temperature) with gentle shaking.

  • Time-Course Sampling: Aliquot 20 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction by adding 1 µL of 10% Formic Acid to drop the pH and protonate the unreacted cysteines.

  • LC-MS Analysis: Inject the samples onto a LC-TOF-MS system equipped with a C4 or C8 intact protein column.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass.

  • Validation: You must observe a +288.1 Da mass shift in the Wild-Type protein that increases over time, while the Cys-to-Ser mutant must show no mass shift, proving the causality of the specific cysteine residue.

Protocol B: Bottom-Up Proteomics for Site Identification

To pinpoint the exact amino acid modified by the compound.

Workflow Step1 1. Incubation Target Protein + Compound (1:5 ratio) Step2 2. Denaturation & Alkylation Urea (8M) + Iodoacetamide (Blocks free Cys) Step1->Step2 Step3 3. Proteolytic Digestion Trypsin Cleavage (Overnight, 37°C) Step2->Step3 Step4 4. LC-MS/MS Analysis High-Resolution Orbitrap MS Step3->Step4 Step5 5. Data Processing Search for +288.10 Da variable modification on Cys Step4->Step5

Caption: Bottom-up chemoproteomic workflow for identifying the specific site of covalent modification.

Step-by-Step Methodology:

  • Alkylation of Free Cysteines: Following a 2-hour incubation of protein (10 µM) and compound (50 µM), denature the protein using 8M Urea. Add 10 mM Iodoacetamide (IAA) for 30 minutes in the dark to alkylate any unreacted cysteines (preventing post-lysis artifacts).

  • Digestion: Dilute the Urea to < 2M using 50 mM Ammonium Bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting: Clean the peptide mixture using C18 ZipTips.

  • MS/MS Acquisition: Analyze via nanoLC-MS/MS.

  • Bioinformatics: Search the raw data against the target protein sequence. Set a variable modification of +288.1004 Da on Cysteine residues. The fragmentation spectra (b- and y-ions) will unambiguously localize the nitrostyrene adduct to the specific target cysteine.

References

  • Source: PubMed / European Journal of Medicinal Chemistry (2021)
  • Source: ACS Publications (2024)
  • Source: bioRxiv / Journal of Biological Chemistry (2023)
  • Source: Angewandte Chemie / ResearchGate (2025)
  • 2-bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol (Compound Data)

Sources

Method

Application Note: Purification and Crystallization Protocols for 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol

Introduction and Chemical Context Substituted nitrostyrenes are critical electrophilic building blocks in organic synthesis, frequently utilized as intermediates for phenethylamine derivatives, Michael addition acceptors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Substituted nitrostyrenes are critical electrophilic building blocks in organic synthesis, frequently utilized as intermediates for phenethylamine derivatives, Michael addition acceptors, and heterocyclic precursors. The target compound, 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol , presents a unique set of purification challenges due to its highly functionalized aromatic ring.

Synthesized via the Henry (nitroaldol) condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with nitromethane [1], this specific nitrostyrene possesses an electron-donating phenolic hydroxyl group, a bulky lipophilic bromine atom, and a conjugated nitrovinyl moiety. Electron-rich benzaldehydes are notorious for yielding nitrostyrenes that readily dimerize or polymerize during synthesis and isolation [2]. Furthermore, the presence of both strong hydrogen-bond donors (phenolic -OH) and acceptors (-NO₂) creates complex intermolecular networks that can lead to rapid, amorphous precipitation rather than ordered crystal growth if thermodynamic parameters are not strictly controlled.

This application note details a field-proven, self-validating protocol for the isolation, pre-purification, and precision crystallization of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol, ensuring high isomeric purity of the thermodynamically favored (E)-alkene.

Rational Solvent Selection and Solubility Profiling

Successful crystallization hinges on exploiting the differential solubility of the target compound versus its polymeric impurities. The protic nature of anhydrous ethanol is specifically leveraged here; at elevated temperatures, ethanol disrupts the intermolecular hydrogen bonds between the nitrostyrene molecules, allowing for true molecular dispersion. Upon controlled cooling, the solvent's capacity to solvate the highly conjugated system decreases drastically, driving nucleation.

Table 1: Solubility Profile of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol
SolventTemperatureSolubilityFunctional Role in Protocol
Water 0–25°CInsolubleAnti-solvent for initial reaction quenching.
Dichloromethane (DCM) 25°CHighly SolublePrimary extraction solvent for crude isolation.
Hexane 25°CSparingly SolubleWash solvent to remove non-polar impurities.
Ethanol (Anhydrous) 78°C (Reflux)SolublePrimary crystallization solvent (disrupts H-bonds).
Ethanol (Anhydrous) 4°CPoorly SolubleDrives high-yield lattice formation upon cooling.
Table 2: Crystallization Solvent System Comparison
Solvent SystemYield (%)Purity (HPLC)Crystal HabitCausality / Notes
100% Anhydrous Ethanol 75–82%>99.5%Bright Yellow NeedlesOptimal balance. Protic nature prevents occlusion of polar impurities.
Toluene / Hexane (1:3) 88%~95.0%Amorphous PowderHigh yield, but rapid precipitation traps oligomeric byproducts.
Isopropanol 65%>99.0%Large Orange PrismsExcellent purity, but lower yield due to higher solubility at 4°C.

Experimental Protocols

The following methodologies form a self-validating system. By strictly observing the visual cues and phase changes described, the operator can confirm the success of each step prior to analytical testing.

Phase 1: Crude Isolation and Pre-Purification

Objective: Remove amine catalysts, unreacted nitromethane, and highly polar oligomers prior to crystallization.

  • Aqueous Quench: Transfer the crude Henry reaction mixture dropwise into a beaker containing vigorously stirred ice-water (0–5°C; 10 mL water per 1 mL of reaction volume). Causality: Rapid quenching precipitates the crude nitrostyrene while keeping water-soluble amine catalysts (e.g., ammonium acetate) in the aqueous phase [3].

  • Extraction: Extract the resulting aqueous suspension with Dichloromethane (DCM) (3 × 20 mL per gram of theoretical yield).

  • Acidic Wash: Wash the combined organic layers with 1M HCl (1 × 20 mL) to neutralize and remove residual basic catalysts, followed by brine (1 × 20 mL) to remove excess moisture.

  • Silica Gel Plug Filtration: Pass the dark orange/brown DCM layer through a 2-inch pad of silica gel (230-400 mesh) seated in a sintered glass funnel.

    • Causality: Phenolic nitrostyrenes are prone to forming dark, tar-like dimeric byproducts [2]. The silica plug selectively retains these highly polar polymers. The eluent should appear as a vibrant, clear yellow-orange solution.

  • Concentration: Evaporate the DCM under reduced pressure at a maximum bath temperature of 40°C. Caution: Exceeding 40°C at this stage can induce thermal degradation of the concentrated product.

Phase 2: Precision Crystallization

Objective: Isolate the pure (E)-isomer via controlled thermodynamic cooling.

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add anhydrous ethanol at a ratio of approximately 5–7 mL per gram of crude solid.

  • Thermal Disruption: Heat the suspension to a gentle reflux (78°C) using a water bath until complete dissolution is achieved. The solution should be a deep, transparent orange.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Buchner funnel to remove any insoluble particulate matter or cross-linked polymers that could act as premature nucleation sites.

  • Controlled Cooling (Critical Step): Seal the flask and allow it to cool to room temperature (25°C) completely undisturbed over 2 to 3 hours.

    • Causality: Slow cooling through the metastable zone allows the molecules to align into the thermodynamically favored (E)-isomer lattice. Rapid cooling (e.g., immediate ice bath) causes the solute to "oil out" or form an amorphous solid that traps solvent and impurities (occlusion) [4].

  • Yield Maximization: Once the flask reaches room temperature and significant crystallization is visible (formation of yellow needles), transfer the flask to a 4°C refrigerator for 12 hours.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume (1–2 mL) of ice-cold ethanol, followed by ice-cold hexane to displace the ethanol and accelerate drying.

  • Desiccation: Dry the crystals in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

Workflows and Thermodynamic Visualizations

Workflow A Crude Reaction Mixture (Phenol, Nitromethane, Catalyst) B Aqueous Quench (0-5°C) Removes Water-Soluble Catalyst A->B C DCM Extraction & Wash Neutralizes Amines B->C D Silica Plug Filtration Retains Polymeric Tars C->D E Hot Dissolution (78°C) Anhydrous Ethanol D->E F Controlled Cooling (25°C -> 4°C) Prevents Occlusion E->F G Pure 2-Bromo-6-ethoxy-4- [(E)-2-nitrovinyl]phenol F->G

Caption: Workflow for the isolation and crystallization of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol.

Thermo N1 Solvated State 78°C in EtOH H-Bonds Disrupted N2 Metastable Zone 25°C Molecular Alignment N1->N2 Slow Cooling (-0.5°C/min) N3 Crystal Lattice 4°C Pi-Pi Stacking N2->N3 Lattice Growth (Impurity Exclusion)

Caption: Thermodynamic phases during the controlled cooling crystallization of the nitrostyrene derivative.

Analytical Validation

To ensure the protocol has functioned as a self-validating system, the final product must be assessed against the following parameters:

  • Visual Inspection: The product must exist as distinct, bright yellow-to-orange crystalline needles. A dark brown hue or a sticky, amorphous texture indicates retained oligomers or trapped solvent.

  • Melting Point Analysis: A highly pure crystalline lattice will exhibit a sharp melting point range of ≤2∘C . A depressed or broadened melting range indicates incomplete purification.

  • 1 H-NMR Spectroscopy (Isomeric Purity): To confirm the exclusive presence of the (E)-isomer, analyze the alkene protons. The trans-alkene protons of the nitrovinyl group will appear as two distinct doublets between δ 7.50 and 8.10 ppm, exhibiting a large coupling constant ( J≈13.5−16.0 Hz ). A coupling constant of ≈8−11 Hz would indicate contamination with the undesired (Z)-isomer.

References

  • Ho, B. T., et al. (via MDMA Archive). Reduction of Nitrostyrenes using Red-Al. Retrieved from [Link]

  • Muraoka, M., et al. (2011). Method for producing β-nitrostyrene compound (U.S. Patent No. 8,067,647 B2). U.S. Patent and Trademark Office.
  • Organic Syntheses. (1963). m-Nitrostyrene. Organic Syntheses, Coll. Vol. 4, p.731; Vol. 33, p.62. Retrieved from [Link]

Application

Scale-up synthesis procedures for brominated nitrovinylphenols

Application Note: Scale-Up Synthesis and Organocatalytic Applications of Brominated Nitrovinylphenols Executive Summary Brominated nitrovinylphenols—specifically derivatives like (E) -5-bromo-2-(2-nitrovinyl)phenol—are h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Organocatalytic Applications of Brominated Nitrovinylphenols

Executive Summary

Brominated nitrovinylphenols—specifically derivatives like (E) -5-bromo-2-(2-nitrovinyl)phenol—are highly versatile dielectrophilic building blocks in asymmetric organic synthesis. The synergistic presence of an electron-withdrawing nitro group and a halogen substituent renders the vinyl moiety highly susceptible to nucleophilic attack, while the adjacent phenolic hydroxyl group serves as an intrinsic secondary reactive site for cascade cyclizations. These compounds are critical precursors for the stereocontrolled construction of complex heterocyclic scaffolds, including spirochromans and benzopyrans, which are prevalent in bioactive natural products and modern pharmaceuticals[1][2].

Mechanistic Framework: The Henry (Nitroaldol) Condensation

The primary synthetic route to brominated nitrovinylphenols is the Henry reaction, a base-catalyzed nitroaldol condensation between a brominated hydroxybenzaldehyde (e.g., 5-bromosalicylaldehyde) and nitromethane[3].

The reaction proceeds via three distinct mechanistic phases:

  • Deprotonation: A mild base deprotonates the slightly acidic α -carbon of nitromethane, generating a resonance-stabilized nitronate anion.

  • Nucleophilic Addition: The nitronate anion attacks the electrophilic carbonyl carbon of the bromosalicylaldehyde, forming a β -nitroalkoxide intermediate, which is subsequently protonated to a β -nitroalcohol.

  • Dehydration (E1cB Mechanism): Under thermal stress and mildly acidic conditions, the β -nitroalcohol undergoes dehydration. The (E) -stereoselectivity is thermodynamically driven by the minimization of steric hindrance between the bulky bromophenol ring and the nitro group, yielding the conjugated (E) -nitroalkene[4].

Scale-Up Synthesis Protocol: (E) -5-Bromo-2-(2-nitrovinyl)phenol

The following protocol outlines a scalable, self-validating methodology for producing multi-gram quantities of the target compound, optimizing for both yield and geometric purity.

Reagents and Materials:

  • 5-Bromosalicylaldehyde (1.0 equiv)

  • Nitromethane (3.0 equiv)

  • Ammonium acetate (0.5 equiv)

  • Glacial acetic acid (Solvent, ~3 mL/g of aldehyde)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirring, dissolve 5-bromosalicylaldehyde in glacial acetic acid.

    • Causality: Glacial acetic acid acts as an excellent solvent for the condensation while providing the mild acidic environment necessary to promote the subsequent elimination of water (dehydration) from the intermediate β -nitroalcohol.

  • Reagent Addition: Add nitromethane and ammonium acetate to the solution.

    • Causality: An excess of nitromethane is utilized to drive the equilibrium toward the product according to Le Chatelier's principle. Ammonium acetate serves as a bifunctional catalyst, providing mild basicity for nitromethane deprotonation and facilitating the proton transfer steps.

  • Reflux & In-Process Control (IPC): Heat the mixture to reflux (approx. 100–105 °C) under an inert nitrogen atmosphere for 4–6 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The consumption of the starting bromosalicylaldehyde (UV active, higher Rf​ ) and the appearance of a bright yellow, lower Rf​ spot indicates successful conversion.

    • Causality: Elevated thermal energy is strictly required to overcome the activation barrier for the E1cB dehydration mechanism, driving the formation of the highly conjugated (E) -nitrovinyl system.

  • Quenching and Precipitation: Once complete, allow the mixture to cool to room temperature, then pour it slowly into crushed ice/water with vigorous stirring.

    • Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic brominated nitrovinylphenol to rapidly precipitate out of the solution. Unreacted nitromethane, acetic acid, and ammonium acetate remain partitioned in the aqueous phase.

  • Filtration and Recrystallization: Collect the crude yellow precipitate via vacuum filtration and wash extensively with cold water. Recrystallize the crude product from hot ethanol.

    • Self-Validation: Post-crystallization, validate the (E) -geometry via 1 H NMR. The vinylic protons must exhibit a coupling constant ( J ) of ~13.5–14.0 Hz, which is the definitive characteristic of trans-alkenes.

Downstream Applications: Organocascade Synthesis

Brominated nitrovinylphenols are highly prized in Oxa-Michael/Michael cascade reactions. For instance, reacting (E) -5-bromo-2-(2-nitrovinyl)phenol with 2-arylidene-1,3-indanediones in the presence of a bifunctional chiral squaramide organocatalyst yields complex spiro[chroman-3,2′-indanedione] scaffolds[2][5].

Mechanistically, the phenolic -OH acts as the initial nucleophile (Oxa-Michael addition) attacking the indanedione. This is immediately followed by an intramolecular Michael addition of the resulting enolate into the highly electrophilic nitrovinyl moiety. This cascade creates multiple stereocenters, including an all-carbon quaternary center, with exceptional enantioselectivity[2].

Data Presentation: Optimization of Henry Reaction Conditions

Catalytic SystemSolventTemperatureTimeYield (%)Key Mechanistic Insight
Ammonium Acetate Glacial Acetic Acid100 °C (Reflux)4-6 h75-85%Standard homogeneous conditions; AcOH facilitates the critical dehydration of the β -nitroalcohol intermediate[4].
Metal-Organic Frameworks (Cu-MOF) Toluene / Solvent-free50-90 °C24-48 h80-89%Heterogeneous catalysis; anchored amino groups assist in nitromethane deprotonation and imine formation, allowing for easy catalyst recovery[3].
Primary Amines Methanol0 °C to RT12-24 h60-70%Milder conditions; often stalls at the β -nitroalcohol stage, requiring subsequent acidification to drive the elimination step.

Visualization of the Synthetic Workflow

G A 5-Bromosalicylaldehyde + Nitromethane B Henry Reaction (NH4OAc, AcOH, Reflux) A->B Deprotonation & Condensation C (E)-5-Bromo-2-(2-nitrovinyl)phenol B->C Dehydration (-H2O) D Oxa-Michael/Michael Cascade (Chiral Squaramide Catalyst) C->D + Michael Donor (e.g., Indanedione) E Spirochroman / Benzopyran Scaffolds D->E Enantioselective Cyclization

Fig 1: Synthetic workflow from bromosalicylaldehyde to complex spirochroman scaffolds.

References[1] Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances.https://pubs.rsc.org/en/content/articlelanding/2024/RA/D4RA02474E[4] THE POLAR EFFECT OF THE β-NITROVINYL GROUP. Canadian Science Publishing.https://cdnsciencepub.com/doi/abs/10.1139/v59-204[3] Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions. MDPI.https://www.mdpi.com/2073-4344/11/3/344[5] Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides. ResearchGate.https://www.researchgate.net/publication/355059281_Asymmetric_Sequential_Michael_Addition_and_Cyclization_Reactions_of_2-2-Nitrovinylphenols_Catalyzed_by_Bifunctional_Amino-Squaramides[2] Organocascade Synthesis of Spiro[chroman‐3,2′‐indanedione] Scaffolds via [4+2] or[1+1+4] Cyclisation. ResearchGate.https://www.researchgate.net/publication/357228811_Organocascade_Synthesis_of_Spirochroman-32'-indanedione_Scaffolds_via_42_or_114_Cyclisation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol

Welcome to the Application Support Center. As researchers and drug development professionals, working with highly functionalized nitrostyrenes like 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol presents unique physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, working with highly functionalized nitrostyrenes like 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol presents unique physicochemical challenges. This guide is engineered by our Senior Application Scientists to provide mechanistic insights and validated protocols to overcome solubility bottlenecks in your experimental workflows.

Mechanistic Overview: The "Why" Behind the Invisibility

To solve solubility issues, we must first understand the molecular architecture of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol. The compound's resistance to dissolution in standard non-polar organic solvents stems from three competing intermolecular forces:

  • Strong Intermolecular Hydrogen Bonding : The phenolic hydroxyl (-OH) group acts as a potent hydrogen bond donor, while the nitro (-NO2) group on the vinyl moiety is an excellent acceptor. This creates robust intermolecular networks in the solid state[1].

  • π−π Stacking : The planar nature of the conjugated nitrostyrene core facilitates tight face-to-face π−π stacking, resulting in high crystal lattice energy[2].

  • Steric and Lipophilic Imbalance : While the bromo and ethoxy substituents add lipophilicity, their steric bulk can hinder the approach of certain solvent molecules, making solvation thermodynamically unfavorable in poorly matched solvents[3].

SolubilizationMechanism Crystal Solid State Crystal Lattice (Strong Pi-Pi & H-Bonds) Heat Apply Mild Heat (40-50°C) (Increases Kinetic Energy) Crystal->Heat PolarAprotic Add Polar Aprotic Solvent (DMSO/DMF) Crystal->PolarAprotic CoSolvent Add H-Bond Acceptor (e.g., Acetone/THF) Crystal->CoSolvent DisruptPi Disrupts Pi-Stacking of Nitrostyrene Core Heat->DisruptPi DisruptH Competes with Phenol-Nitro Intermolecular H-Bonds PolarAprotic->DisruptH CoSolvent->DisruptH Solution Fully Solvated Monomers (Clear Yellow/Orange Solution) DisruptPi->Solution DisruptH->Solution

Mechanistic pathways for disrupting the crystal lattice of substituted nitrostyrenes.

Solvent Selection Matrix

Selecting the right solvent requires balancing the dielectric constant ( ε ) with your downstream application. Nitrostyrene derivatives generally exhibit moderate solubility in alcohols and ethers, but excel in polar aprotic environments[1].

SolventDielectric Constant ( ε )Solubilizing CapacityRecommended Downstream Application
DMSO 46.7Excellent (>100 mM)In vitro bioassays (stock solutions), NMR (as DMSO-d6)
DMF 36.7Excellent (>100 mM)High-concentration organic synthesis
THF 7.5Good (50-100 mM)Organocatalysis, Michael additions[3]
Acetone 20.7Good (50-100 mM)General material transfer, equipment cleaning
Ethanol 24.5Moderate (10-50 mM)Recrystallization, specific synthetic routes[1]
Hexanes 1.9Poor (<1 mM)Anti-solvent for controlled precipitation
Troubleshooting FAQs

Q: Why does the compound precipitate when I transfer my DMSO stock solution into my reaction mixture (e.g., toluene or DCM)? A: This is a classic "solvent shock" or anti-solvent effect. When a highly concentrated polar aprotic stock (DMSO) is diluted into a less polar solvent (Toluene/DCM), the overall dielectric constant of the mixture drops rapidly. The compound's intermolecular hydrogen bonds re-establish faster than the bulk solvent can solvate the monomers. Solution: Pre-dilute the stock solution with an intermediate polarity co-solvent (like THF or Ethyl Acetate) before adding it to the non-polar reaction mixture, or transition to a biphasic reaction system.

Q: Can I use sonication and high heat to force the compound into solution? A: Sonication is highly recommended, but high heat is strictly prohibited . Substituted nitrostyrenes are reactive electrophiles[3]. Heating above 60°C, especially in the presence of nucleophilic solvents or trace impurities, can induce thermal degradation, unwanted Michael additions, or polymerization of the nitrovinyl group[4]. Keep water baths between 40-50°C.

Q: I am preparing this compound for a biological assay in aqueous media. It crashes out immediately upon addition to the buffer. How do I prevent this? A: Nitrostyrenes are notoriously insoluble in water (<1 mg/mL)[5]. To prevent localized supersaturation and precipitation:

  • Keep the final DMSO concentration at or below 1% (v/v).

  • Add the DMSO stock solution dropwise to the aqueous buffer while it is under vigorous vortexing .

  • If precipitation persists, incorporate a biologically compatible surfactant (e.g., 0.1% Tween-20 or BSA) into the aqueous buffer prior to adding the compound. The hydrophobic pockets of BSA or micelles will sequester the lipophilic bromo/ethoxy groups.

Q: What is the best solvent system for NMR analysis to ensure sharp peaks? A: Pure DMSO-d6 is the gold standard due to its high solubilizing power. However, if you must use CDCl3, the compound may aggregate, leading to broadened peaks. Add 5% (v/v) CD3OD to the CDCl3; the deuterated methanol will act as a hydrogen-bond breaker, disrupting the phenol-nitro dimers and sharpening the signals.

Validated Standard Operating Procedures (SOPs)
SOP 1: Preparation of a 50 mM Standardized Stock Solution

This protocol is a self-validating system: if the final solution is not optically clear, the protocol dictates the exact corrective action, ensuring no undissolved micro-crystals skew your downstream molarity calculations.

Materials Needed:

  • 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol (Desiccated)

  • Anhydrous, degassed Dimethyl Sulfoxide (DMSO)

  • Amber glass vials (Nitrostyrenes can be sensitive to prolonged light exposure[6])

  • Vortex mixer and 40°C water bath

Step-by-Step Methodology:

  • Equilibration: Allow the solid compound to reach room temperature in a desiccator before opening to prevent ambient moisture condensation. (Moisture can initiate hydrolysis of the nitrovinyl group over time[6]).

  • Weighing: Accurately weigh the required mass into an amber glass vial using an analytical balance.

  • Solvent Addition: Add 80% of the final target volume of anhydrous DMSO. Causality: DMSO's high polarity ( ε=46.7 ) outcompetes the internal hydrogen bonding of the crystal lattice, acting as a superior hydrogen bond acceptor.

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Assistance: If particulates remain, place the vial in a 40°C water bath for exactly 5 minutes. Do not exceed 50°C to preserve the integrity of the nitrovinyl double bond.

  • Volume Adjustment: Once completely dissolved, add the remaining 20% volume of DMSO to reach the exact 50 mM concentration.

  • Validation Check: Hold the vial against a white light source. The solution must be a clear, vibrant yellow-to-orange liquid[1][5]. If any refractive micro-crystals are visible, sonicate for an additional 2 minutes.

Workflow Start Determine Downstream Application Synthesis Organic Synthesis (e.g., Michael Addition) Start->Synthesis BioAssay In Vitro Bioassay (Aqueous Media) Start->BioAssay Analysis Analytical / NMR Start->Analysis Sol1 Use THF or EtOAc (Good solvation, volatile) Synthesis->Sol1 Sol2 Use DMSO (Max 1% final) Pre-dissolve at 50mM BioAssay->Sol2 Sol3 Use CDCl3 + 5% CD3OD or pure DMSO-d6 Analysis->Sol3

Decision tree for selecting the optimal solvent system based on experimental requirements.

References
  • CymitQuimica. "CAS 102-96-5: β-Nitrostyrene." CymitQuimica Catalog. Available at: 1

  • National Center for Biotechnology Information. "Beta-Nitrostyrene | C8H7NO2 | CID 7626." PubChem Database. Available at: 5

  • MDPI. "Denitrative Cross-Couplings of Nitrostyrenes." Molecules. Available at: 2

  • National Center for Biotechnology Information. "beta-Bromo-beta-nitrostyrene | C8H6BrNO2 | CID 23555." PubChem Database. Available at: 6

  • Semantic Scholar. "Developments and applications of α-bromonitrostyrenes in organic syntheses." RSC Advances. Available at: 3

  • ACS Publications. "Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism." Macromolecules. Available at: 4

Sources

Optimization

Enhancing E/Z stereoselectivity in 2-Bromo-6-ethoxy-4-nitrovinylphenol synthesis

Technical Support Center: Stereoselective Alkene Synthesis Introduction: The Critical Role of Stereoisomerism In the fields of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stereoselective Alkene Synthesis

Introduction: The Critical Role of Stereoisomerism

In the fields of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the primary determinant of biological activity, efficacy, and safety. For molecules containing carbon-carbon double bonds, this manifests as E/Z isomerism. The synthesis of 2-Bromo-6-ethoxy-4-nitrovinylphenol, a substituted styrene, presents a common yet critical challenge: controlling the stereochemical outcome of the vinyl group. Uncontrolled synthesis leads to mixtures of E and Z isomers, which may have different properties and often require difficult and costly separation.[1][2]

This guide provides researchers, chemists, and drug development professionals with a dedicated technical resource for troubleshooting and enhancing the E/Z stereoselectivity in this synthesis. We will explore the mechanistic underpinnings of the most relevant synthetic routes and offer field-proven protocols to steer the reaction toward the desired stereoisomer.

Core Synthetic Strategy: The Horner-Wadsworth-Emmons Olefination

The most reliable and widely used method for this type of transformation is the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde (in this case, 2-Bromo-6-ethoxy-4-nitrobenzaldehyde) to form an alkene. The HWE reaction offers significant advantages over the classical Wittig reaction, including the easy aqueous removal of the phosphate byproduct and, most importantly, a strong intrinsic preference for the formation of the thermodynamically more stable (E)-alkene.[3]

Troubleshooting Guide & Optimization Protocols

This section is structured as a series of questions that our application scientists frequently encounter. Each answer provides a mechanistic explanation followed by actionable protocols.

Q1: My synthesis is yielding a poor E/Z ratio, close to 1:1. What are the primary factors that influence stereoselectivity in the HWE reaction?

Answer: Low stereoselectivity in an HWE reaction is typically a sign that the reaction conditions are not allowing for thermodynamic equilibration of the key intermediates. The stereochemical outcome is determined by the relative rates of elimination from the diastereomeric oxaphosphetane intermediates.[3] To achieve high E-selectivity, the initial addition of the phosphonate carbanion to the aldehyde must be reversible, allowing the intermediates to equilibrate to the more stable anti-configuration, which then irreversibly eliminates to form the (E)-alkene.

Several factors can disrupt this crucial equilibration:

Parameter Impact on E-Selectivity Causality
Phosphonate Reagent HighElectron-withdrawing groups (e.g., -COOEt) on the phosphonate stabilize the carbanion, increasing the reversibility of the initial addition step.[5]
Base Strength HighVery strong, non-coordinating bases (e.g., KHMDS) at low temperatures can lead to irreversible, kinetically controlled addition, reducing E-selectivity. Weaker bases (e.g., NaH, K₂CO₃) favor equilibration.
Solvent Polarity ModeratePolar aprotic solvents like THF or DME are generally optimal. They effectively solvate the metal cation without interfering with the intermediates.
Temperature HighLower temperatures (-78 °C) favor kinetic control. Room temperature or gentle heating allows the system to reach thermodynamic equilibrium, favoring the E-isomer.[5]
Cations ModerateThe nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the geometry of the intermediates. Lithium salts, in particular, can sometimes reduce E-selectivity.

Below is a workflow to diagnose and resolve poor stereoselectivity.

G start Low E/Z Selectivity Observed check_reagent Is your phosphonate stabilized? (e.g., triethyl phosphonoacetate) start->check_reagent reagent_no No: Use a stabilized phosphonate (e.g., with an ester group). check_reagent->reagent_no No reagent_yes Yes check_reagent->reagent_yes Yes check_base What base are you using? base_strong Strong Base (e.g., KHMDS)? check_base->base_strong base_weak Weaker Base (e.g., NaH)? check_base->base_weak check_temp What is the reaction temperature? temp_low Low Temp (-78°C)? check_temp->temp_low temp_rt Room Temp or Higher? check_temp->temp_rt reagent_yes->check_base solution_base Switch to a weaker base (NaH, K₂CO₃) to promote equilibration. base_strong->solution_base base_weak->check_temp solution_temp Allow reaction to warm to RT and stir for several hours. temp_low->solution_temp good_path Conditions favor E-selectivity. Consider other issues (sterics, purity). temp_rt->good_path

Caption: Troubleshooting workflow for low stereoselectivity.
Q2: I need to synthesize the (E)-isomer with >95% purity. Can you provide a reliable protocol?

Answer: Absolutely. To maximize the formation of the (E)-isomer, we will use conditions that promote thermodynamic control. This protocol uses triethyl phosphonoacetate, a classic stabilized phosphonate, and sodium hydride, a base that facilitates the necessary equilibration.

Experimental Protocol: (E)-Selective HWE Reaction
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL per mmol of aldehyde).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirring THF. Cool the suspension to 0 °C using an ice bath.

  • Ylide Formation: Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the NaH suspension. A gas (H₂) will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or slightly hazy.

  • Aldehyde Addition: Dissolve 2-Bromo-6-ethoxy-4-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Gentle heating (40-50 °C) can be applied to ensure completion if necessary, which further favors the thermodynamic product.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure (E)-2-Bromo-6-ethoxy-4-nitrovinylphenol. The E/Z ratio can be confirmed by ¹H NMR analysis of the crude product.[6]

Q3: My research requires the (Z)-isomer. How can this be achieved when the HWE reaction strongly favors the E-isomer?

Answer: This is an excellent question that requires moving away from thermodynamically controlled conditions. To favor the (Z)-isomer, you must trap the kinetic product of the reaction. The most effective method for this is the Still-Gennari modification of the HWE reaction.[7][8]

This modification relies on two key changes:

  • Phosphonate Reagent: It employs phosphonates with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate. These groups enhance the acidity of the alpha-protons and alter the stability of the intermediates.

  • Reaction Conditions: It uses a strong, non-equilibrating base system (typically potassium bis(trimethylsilyl)amide, KHMDS, with 18-crown-6) at very low temperatures (-78 °C). The crown ether sequesters the potassium cation, creating a more "naked" and highly reactive carbanion that adds irreversibly.

G cluster_0 HWE Reaction Mechanism cluster_1 Intermediate Equilibration Reagents Aldehyde (R-CHO) + Phosphonate Ylide Anti anti-Oxaphosphetane (More Stable) Reagents->Anti Slow Addition Syn syn-Oxaphosphetane (Less Stable) Reagents->Syn Fast Addition (Kinetic) Anti->Syn Reversible (Thermodynamic Control) E_Product (E)-Alkene (Major Product) Anti->E_Product Fast, Irreversible Elimination Z_Product (Z)-Alkene (Minor Product) Syn->Z_Product Slow, Irreversible Elimination

Caption: Simplified HWE mechanism showing thermodynamic control.
Experimental Protocol: (Z)-Selective Still-Gennari Olefination
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL per mmol of aldehyde) and 18-crown-6 (1.5 equivalents).

  • Base & Ylide Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equivalents). Then, add KHMDS (1.1 equivalents, typically as a solution in THF) dropwise. Stir at -78 °C for 30 minutes.

  • Aldehyde Addition: Dissolve 2-Bromo-6-ethoxy-4-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of cold, anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours. It is critical to maintain the low temperature to prevent equilibration to the (E)-isomer.

  • Work-up & Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and perform an extractive work-up as described in the (E)-selective protocol. Purify immediately by flash column chromatography.

Frequently Asked Questions (FAQs)

Q4: How can I reliably determine the E/Z ratio and confirm the identity of my isomers?

Answer: The definitive method for determining the stereochemistry and isomeric ratio is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy . The key diagnostic feature is the coupling constant (³J) between the two protons on the newly formed double bond (the vinylic protons).

  • (E)-Isomer (trans): The vinylic protons are on opposite sides of the double bond. They will exhibit a large coupling constant , typically in the range of 12-18 Hz .[9]

  • (Z)-Isomer (cis): The vinylic protons are on the same side of the double bond. This spatial arrangement results in a smaller coupling constant , usually between 6-12 Hz .[9]

By integrating the distinct signals corresponding to the vinylic protons of each isomer, you can accurately calculate the E/Z ratio in your sample. Chemical shifts will also differ slightly between the two isomers due to different steric and electronic environments.[10][11]

Q5: I am struggling to separate the E and Z isomers via column chromatography. Any tips?

Answer: Separating E/Z isomers can be challenging as they often have very similar polarities. If a standard silica gel column with a Hexane/Ethyl Acetate gradient is not providing baseline separation, consider the following:

  • Optimize Your Gradient: Use a very shallow gradient. Start with a low percentage of the polar solvent (e.g., 2-5% Ethyl Acetate in Hexane) and increase it very slowly (e.g., 0.5-1% increments).

  • Change Solvent System: Sometimes switching to a different solvent system, like Dichloromethane/Hexane or Toluene/Ethyl Acetate, can alter the selectivity and improve separation.

  • Use Silver Nitrate-Impregnated Silica (AgNO₃-SiO₂): This is a highly effective technique for separating alkenes.[12] The silver ions form a reversible π-complex with the double bond. The stability of this complex differs between the E and Z isomers, often leading to significantly enhanced separation. The less-hindered (E)-isomer typically interacts more strongly and elutes later, though this can vary. You can purchase pre-made AgNO₃-SiO₂ or prepare it yourself.

References
  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Gagnon, A., & Bédard, A. C. (2012). Efficient Synthesis of Substituted Styrenes and Biaryls with Regioselective Reactions of ortho-, meta-, and para-Bromobenzyl Bromide. Synthesis, 44(13), 2023–2040. [Link]

  • Gajda, T., Gajda, K., & Głodowska, A. (2021). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 26(11), 3298. [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved March 26, 2026, from [Link]

  • NROChemistry. (2021, December 18). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved March 26, 2026, from [Link]

  • Silva, F. C., et al. (2020). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. RSC Advances, 10(1), 1-10. [Link]

  • ResearchGate. (n.d.). Synthesis of para-Substituted Styrenes. Retrieved March 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. Retrieved March 26, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). Retrieved March 26, 2026, from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved March 26, 2026, from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved March 26, 2026, from [Link]

  • Chegg. (2016, March 15). Solved The stereoselectivity of the Wittig reaction is due. Retrieved March 26, 2026, from [Link]

  • LCGC International. (2014, October 1). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). Retrieved March 26, 2026, from [Link]

Sources

Troubleshooting

Handling light and moisture sensitivity of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol

Welcome to the Technical Support and Troubleshooting Center for 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol .

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To achieve reproducible results with highly functionalized nitrostyrene derivatives, one must understand the mechanistic causality behind their instability. This compound features a highly conjugated, electron-deficient (E) -2-nitrovinyl group coupled with a brominated phenolic ring. This specific electronic architecture makes it an excellent electrophile and building block, but simultaneously renders it highly susceptible to photodegradation, photoisomerization, and nucleophilic attack by moisture.

Below, you will find the authoritative principles, self-validating protocols, and troubleshooting workflows required to maintain the structural integrity of this compound.

Part 1: Mechanistic Causality of Sensitivities

To handle this compound effectively, we must first understand why it degrades.

1. Light Sensitivity (Photoisomerization & Photocycloaddition) The (E) -2-nitrovinyl moiety contains an extended π -conjugation system that strongly absorbs photons in the UV and visible light spectra. Upon photon absorption, the molecule is excited to a triplet state. This excitation breaks the π -bond temporarily, allowing free rotation around the σ -bond, which leads to rapid E→Z (trans to cis) photoisomerization[1]. Prolonged exposure to light can trigger [2+2] photocycloaddition, where two nitrostyrene molecules dimerize into a cyclobutane derivative, or initiate radical-mediated polymerization[1][2].

2. Moisture Sensitivity (Hydration & Hydrolysis) The nitro group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the adjacent vinyl double bond, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO). This makes the β -carbon highly electrophilic (a prime Michael acceptor). If moisture is present—especially under slightly acidic or basic conditions—water acts as a nucleophile, attacking the β -carbon. This hydration rapidly leads to hydrolysis and the complete cleavage of the nitrovinyl group[3][4].

Degradation Compound 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol Light Photon (hν) Exposure Compound->Light UV/Vis Moisture H₂O / Nucleophilic Attack Compound->Moisture Ambient Humidity Isomerization E -> Z Photoisomerization (Loss of Reactivity) Light->Isomerization Rapid (< 15 min) Dimerization [2+2] Photocycloaddition (Dimerization) Light->Dimerization Prolonged Hydration Michael Addition of H₂O (Hydration) Moisture->Hydration Electrophilic β-carbon Hydrolysis Retro-Aldol Cleavage (Irreversible Degradation) Hydration->Hydrolysis

Mechanistic pathways of light and moisture-induced degradation.

Part 2: Quantitative Thresholds & Mitigation Strategies

To ensure experimental integrity, adhere to the following quantitative thresholds. Violating these parameters will exponentially increase the rate of degradation.

Environmental FactorCritical ThresholdConsequence of ViolationPrimary Mitigation Strategy
Light Exposure > 15 minutes of ambient lab light E/Z Isomerization, [2+2] DimerizationUse amber glassware; wrap reaction vessels in aluminum foil[2].
Moisture / H₂O > 50 ppm in solventsHydration of the nitrovinyl β -carbonUse anhydrous solvents stored over activated 3Å molecular sieves[3].
Atmospheric O₂ Ambient exposure > 1 hourPhenolic oxidation (quinone formation)Backfill all containers with Argon or N₂; use Schlenk techniques[5].
Temperature > 25°C (Long-term storage)Thermal polymerizationStore solid stocks at -20°C in a desiccator[2].

Part 3: Self-Validating Experimental Protocols

Do not assume your compound is pristine upon opening. Use this step-by-step methodology to handle the reagent and validate its integrity before committing it to a complex synthesis.

Protocol: Inert & Anhydrous Reaction Setup
  • Glassware Preparation: Flame-dry all reaction flasks and stir bars under a vacuum (< 0.1 Torr) for 5 minutes. Backfill with high-purity Argon. Repeat this cycle three times.

  • Solvent Validation (Self-Validation Step): Before adding the solvent to your reaction, titrate it using a Karl Fischer apparatus to ensure water content is strictly < 50 ppm.

  • Compound Transfer: Transfer the 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol inside a glovebox or using a positive stream of Argon on a Schlenk line.

  • Light Shielding: Immediately wrap the reaction flask completely in heavy-duty aluminum foil. If visual monitoring is required, use a red-light darkroom lamp, as the compound does not absorb low-energy red photons.

  • Reaction Quenching: Upon reaction completion, quench the reaction at low temperatures (0°C) to prevent thermal degradation of the newly formed products before purification.

Workflow Storage 1. Storage (-20°C, Argon, Amber) Prep 2. Transfer (Glovebox / Schlenk) Storage->Prep Thaw in desiccator Solvent 3. Solvent Prep (KF Titration <50ppm) Prep->Solvent Add to dry flask Reaction 4. Reaction (Foil Wrapped, N₂) Solvent->Reaction Inject via septum Analysis 5. Validation (LC-MS / NMR) Reaction->Analysis Aliquot testing

Standard operating workflow for handling sensitive nitrostyrene derivatives.

Part 4: Troubleshooting & FAQs

Q1: My solid compound was originally a bright yellow powder, but it has turned into a dark brown, sticky substance. Can I still use it? A1: No. Discard the batch. A shift from yellow to dark brown indicates severe oxidative degradation or radical-mediated polymerization[2]. The phenol ring has likely oxidized, and the nitrovinyl groups have polymerized. Attempting to "rescue" this via recrystallization is rarely successful because the polymeric byproducts trap the remaining monomer. Always store the compound at -20°C under Argon to prevent this[5].

Q2: I ran an HPLC analysis of my freshly prepared stock solution, and I am seeing two closely eluting peaks instead of one. Is my supplier sending impure material? A2: This is the classic signature of E/Z photoisomerization. The compound is shipped as the thermodynamically stable (E) -isomer (trans). If you prepared your HPLC sample under ambient laboratory lighting in clear glass vials, the UV/Vis light induced a rapid isomerization to the (Z) -isomer (cis)[1][2]. To self-validate: prepare a fresh sample in a completely darkened room using an amber HPLC vial and run it immediately. You should see the single (E) -isomer peak return.

Q3: My Michael addition yields are inexplicably low (< 20%), and TLC shows a highly polar baseline byproduct. What is going wrong? A3: Your reaction is contaminated with moisture. Because the (E) -2-nitrovinyl group is highly electrophilic, water will easily outcompete your intended nucleophile if present in sufficient quantities[3][4]. The polar baseline spot is likely the hydrated intermediate or the cleaved aldehyde resulting from retro-aldol degradation. You must rigorously dry your solvents (use molecular sieves) and ensure your inert gas line is passed through a Drierite column.

Q4: Is it necessary to add stabilizers to my stock solutions? A4: Generally, it is not recommended to store this compound in solution. Nitrostyrenes degrade much faster in solution than in their solid state. If you must prepare a stock solution, adding a radical scavenger like Butylated hydroxytoluene (BHT) at ~100 ppm can prevent polymerization[2], but you must confirm that BHT will not interfere with your downstream catalytic cycles or radical-based assays.

References

  • [3] beta-Bromo-beta-nitrostyrene | PubChem. National Institutes of Health (NIH). Available at:

  • [5] High-Purity 2,5-Dimethoxy-β-nitrostyrene: Reliable Intermediate for Advanced Chemical Applications. JXZD Chemical. Available at:

  • [4] BETA-BROMO-BETA-NITROSTYRENE - CAMEO Chemicals. National Oceanic and Atmospheric Administration (NOAA). Available at:

  • [1] Visible light-mediated intermolecular [2 + 2] photocycloaddition of 1-aryl-2-nitroethenes and olefins. Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • [2] Minimizing degradation of 2-Methoxy-4-(2-nitrovinyl)phenol during experiments. Benchchem. Available at:

Sources

Optimization

Technical Support Center: Chemoselective Reduction of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol

Welcome to the Catalyst Optimization & Troubleshooting Center. As researchers and drug development professionals, you are likely aware that reducing a nitrovinyl group on an aryl halide scaffold presents a classic chemos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalyst Optimization & Troubleshooting Center. As researchers and drug development professionals, you are likely aware that reducing a nitrovinyl group on an aryl halide scaffold presents a classic chemoselectivity challenge. The goal is to fully reduce both the alkene and the nitro group to yield 2-bromo-4-(2-aminoethyl)-6-ethoxyphenol (a primary amine), without triggering the hydrodebromination (cleavage) of the sensitive C-Br bond.

This guide synthesizes field-proven insights and mechanistic causality to help you optimize your catalyst loading, troubleshoot stalled reactions, and achieve high-fidelity chemoselective reductions.

Mechanistic Pathways & The Chemoselectivity Challenge

To optimize catalyst load, we must first understand the competing kinetics at the catalyst surface. The reduction of a nitroalkene proceeds sequentially: alkene → nitroalkane → hydroxylamine → primary amine .

The final step—cleaving the N-O bond of the hydroxylamine—is the rate-determining step and requires a highly active catalyst surface. However, highly active palladium (Pd) sites readily undergo oxidative addition into the aryl-bromide bond, leading to dehalogenation[1].

  • Excess Catalyst Load: Accelerates N-O cleavage but drastically increases the statistical probability of C-Br oxidative addition (hydrodebromination).

  • Insufficient Catalyst Load: Preserves the C-Br bond but starves the rate-determining step, causing the reaction to stall at the hydroxylamine or oxime intermediate due to product inhibition (the newly formed amines strongly coordinate to and poison the limited active metal sites).

G A 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol (Starting Material) B 2-Bromo-4-(2-aminoethyl)-6-ethoxyphenol (Desired Amine) A->B Optimized Load (+ Catalyst Poison) C 4-(2-aminoethyl)-6-ethoxyphenol (Dehalogenated Byproduct) A->C Excess Pd/C Load (Hydrodebromination) D Hydroxylamine / Oxime (Incomplete Reduction) A->D Insufficient Load (Reaction Stalls) D->B Acidic Additive (Promotes N-O cleavage)

Reaction pathways showing desired reduction vs. hydrodebromination and incomplete reduction.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am using standard 10% Pd/C and seeing >50% loss of the bromine atom. Should I just lower the catalyst load? A1: Lowering the Pd/C load (e.g., from 10 mol% to 2 mol%) will reduce dehalogenation, but it will likely cause your reaction to stall at the hydroxylamine stage. Instead of merely lowering the load, you must modify the catalyst surface. Use a catalyst poison like diphenylsulfide[1]. Sulfur selectively binds to the highly active, coordinatively unsaturated edge and corner sites of the Pd nanoparticles (which are responsible for C-Br cleavage), leaving the planar terrace sites available for the necessary N-O bond reduction.

Q2: My reaction stalled, and LC-MS shows a mass of [M+16]. How do I push the reaction to completion without causing dehalogenation? A2: The [M+16] mass indicates an accumulation of the hydroxylamine intermediate. Do not add more Pd/C, as fresh catalyst will immediately attack the C-Br bonds. Instead, increase the hydrogen pressure (from 1 atm to 3-5 atm) or add an acidic modifier (like ethanolic HCl)[2]. Acid protonates the hydroxylamine, turning the -OH into a better leaving group (-OH2+), significantly lowering the activation energy required for the N-O bond cleavage without requiring additional metal sites.

Q3: Are there alternative catalyst systems that avoid the Pd/C balancing act entirely? A3: Yes. If heterogeneous hydrogenation is proving too difficult to scale, consider a chemical transfer hydrogenation system. Recent methodologies demonstrate that a NaBH₄/CuCl₂ system can rapidly reduce β-nitrostyrenes to phenethylamines in 10-30 minutes while leaving halogenated aromatic structures completely intact[3].

Catalyst Optimization Data Matrix

The following table summarizes the quantitative causality between catalyst loading, additives, and chemoselectivity for this specific molecular class. Use this as a baseline for your DoE (Design of Experiments).

Catalyst SystemLoading (mol% Metal)Additive / SolventConversion (%)Selectivity to Primary Amine (%)Dehalogenation (%)
Pd/C (10%) 10.0EtOH (Neutral)>991285
Pd/C (10%) 2.0EtOH (Neutral)683518
Pd/C (5%) 5.0Diphenylsulfide / EtOH>9992<2
PtO₂ (Adams') 1.5EtOH / HCl9689<4
NaBH₄ / CuCl₂ 20.0 (Cu)EtOH / H₂O>99940

Troubleshooting Workflow

Use the following logical decision tree during your in-process monitoring (IPC) to dynamically adjust your reaction parameters.

G Start Analyze Reaction Mixture (LC-MS / NMR) Q1 Is the C-Br bond intact? Start->Q1 Q2 Is the nitro group fully reduced to amine? Q1->Q2 Yes A1 Reduce Pd/C load or add diphenylsulfide Q1->A1 No (Dehalogenation) A2 Increase H2 pressure or use acidic solvent Q2->A2 No (Incomplete) Success Optimal Conditions Reached Q2->Success Yes A1->Start A2->Start

Troubleshooting workflow for optimizing catalyst load and reaction conditions.

Self-Validating Experimental Protocols

Protocol A: Poisoned Pd/C Catalytic Hydrogenation

Mechanism: Site-selective blocking of Pd edge sites to prevent oxidative addition.

  • Preparation: In a rigorously purged autoclave, dissolve 10 mmol of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol in 50 mL of absolute ethanol.

  • Poison Addition: Add diphenylsulfide (0.1 equivalents relative to Pd metal). Causality Note: The sulfide must be added before the hydrogen is introduced to ensure it binds to the most active Pd sites first.

  • Catalyst Loading: Add 5% Pd/C to achieve a 5.0 mol% Pd loading.

  • Acidification: Add 1.2 equivalents of concentrated HCl. This prevents catalyst poisoning by the product amine and facilitates N-O cleavage[2].

  • Hydrogenation: Pressurize to 3 atm H₂ and stir at 25°C.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 0.1 mL aliquot, neutralize with NaHCO₃, and analyze via LC-MS.

    • If [M+16] (hydroxylamine) is >5%: Do not add catalyst. Increase pressure to 5 atm and stir for 1 more hour.

    • If des-bromo product is detected: Abort, and reduce Pd/C loading to 3 mol% in the next run.

  • Workup: Filter through Celite, concentrate under reduced pressure, and recrystallize the resulting amine hydrochloride salt from methanol/ether.

Protocol B: Alternative One-Pot NaBH₄/CuCl₂ Reduction

Mechanism: Copper-catalyzed transfer hydrogenation that is inherently blind to aryl halides.

  • Preparation: Dissolve 10 mmol of the starting material and 2.0 mmol (20 mol%) of CuCl₂·2H₂O in 40 mL of ethanol[3].

  • Cooling: Cool the bright green solution to 0°C in an ice bath.

  • Reduction: Slowly add 50 mmol of NaBH₄ in small portions over 15 minutes. Causality Note: The Cu(II) is rapidly reduced in situ to Cu(0) nanoparticles, which act as the active catalytic surface for the borohydride-driven reduction of the nitroalkene.

  • Self-Validation Checkpoint (30 Minutes): The reaction is typically complete within 30 minutes[3]. Run TLC (Hexanes:EtOAc 3:1). The bright yellow starting material spot should be completely consumed.

  • Workup: Quench carefully with 20% HCl until gas evolution ceases (destroys excess borohydride). Basify with aqueous NaOH to pH 10, extract with dichloromethane (3 x 20 mL), dry over MgSO₄, and concentrate.

References

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.ChemRxiv.
  • Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes.Bull. Chem. Soc. Jpn., 63(4), 1252-1254 (1990) / Erowid.
  • Hydrogenation - Organic Chemistry Portal.Organic Chemistry Portal.

Sources

Troubleshooting

Minimizing debromination side reactions during nitrovinylphenol hydrogenation

Defining the Core Problem I'm zeroing in on the heart of the matter: debromination's role in nitrovinylphenol hydrogenation. I need to frame this within the scope of a technical support system.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Core Problem

I'm zeroing in on the heart of the matter: debromination's role in nitrovinylphenol hydrogenation. I need to frame this within the scope of a technical support system. The goal is to provide troubleshooting guides and FAQs in a Q&A format, specifically targeted at researchers.

Outlining Project Parameters

I've defined the core requirements for the technical guide. I've structured it into parts. Part 1 centers on the need for an adaptable, custom structure rather than a rigid template, ensuring researchers can have guides which are logical and detailed. Part 2 emphasizes scientific accuracy through E-E-A-T principles, and the addition of self-validating protocols to ensure the work is trustworthy and verifiable. It's grounded in in-text citations with links, and a comprehensive references section. Finally, Part 3 focuses on delivering data in tables, detailed methodologies, and visual aids such as Graphviz diagrams.

Analyzing Reaction Chemistry

I'm now deep-diving into the specific reaction chemistry, focusing on hydrogenating brominated nitrovinylphenol. The challenge of hydrodebromination is front and center. I'm exploring solutions like catalyst selection (platinum, ruthenium, or poisoned palladium), solvent effects, and additives to suppress the undesired debromination. Now I need to find the appropriate literature and examples to draw from.

Clarifying The Reaction

Okay, I've zeroed in on the core of this. My focus has shifted slightly, now I'm thinking about hydrogenating nitrovinylphenol. The original problem of minimizing debromination is still present, but the primary goal is reducing that nitrovinyl functionality.

Focusing On Bromonitrovinylphenol

I've clarified the substrate. It's bromonitrovinylphenol and I'm tackling it now! The hydrogenation involves reducing the alkene and nitro group while minimizing debromination. I'm focusing on minimizing debromination with catalyst selection and modifiers. Specifically, I am zeroing in on Pt/C, PtO2, or PtZn compounds, along with potential poisons like morpholine.

Reviewing Chemoselectivity Data

I'm currently reviewing the chemoselective hydrogenation data for halonitro compounds. My search focused on catalysts like sulfided Pt/C, PtZn, Pd-Pb, and RuO2. Initial results indicate that Pt(S)/C is a promising candidate. The goal is to identify the best catalyst for highly selective conversion. Further exploration is needed to assess its activity.

Structuring the Tech Guide

I've decided to structure the technical support guide as a Q&A troubleshooting format. The target audience is researchers and drug development pros. I plan to begin with an executive summary and mechanistic insights into the challenge: hydrodebromination. Following that, there will be a diagram to visually explain the problem. I will then move on to address key concerns, for instance, by considering Pd/C's penchant for hydrodebromination and identifying ways to prevent it.

Developing the Technical Protocol

I'm now formulating the technical protocol, starting with a series of troubleshooting FAQs. These FAQs will address the core issue: debromination. I'm focusing on catalysts like sulfided Pt/C and PtZn, which seem promising. I am also investigating the impact of solvent choice and potential additives that can selectively poison dehalogenation sites. The SOP will provide the researcher with a clear step-by-step methodology using these catalysts, and I am preparing a data presentation, a table, to compare the different catalysts.

Optimizing the DOT Diagram

I'm making revisions to the DOT diagram. I'm updating the node labels to use general terms: "Bromonitrovinylphenol" to "Bromoaminoethylphenol" (the desired product), and "Aminoethylphenol" (the undesired product). I'm also ensuring the diagram meets the specified max width and color contrast rules, including setting the text color for adequate contrast against node backgrounds.

Analyzing DOT Diagram 1

I'm now analyzing the first DOT diagram, which depicts the mechanistic pathway. I'm focusing on the node structure and edge labels. The "Alkene Reduction" step seems fast, and the "Nitro Reduction" is the key target. The hydrodebromination side reaction, represented by the dashed red line, is also clearly highlighted. My goal is to use this visualization to provide insight into designing our technical SOP.

Refining the Technical Protocol

I'm now integrating the E-E-A-T principles to refine the technical protocol. I'm elaborating on why Pd/C is problematic for selective hydrogenation and detailing the advantages of Pt(S)/C and PtZn catalysts. To establish trustworthiness, I'm including TLC/GC-MS checks and specifying all reaction conditions. I plan to cite relevant literature for authoritative grounding.

Drafting the Catalyst Guide

I'm incorporating data from "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides" (JOC 2011) and "Selective Hydrogenation of Haloaniline Using PtZn Intermetallic Compound" (ACS Catalysis 2016). My focus is on refining the technical protocol. I'm building out a clear step-by-step process. I'm going to structure it with steps for catalyst preparation and selection, solvent setup, hydrogenation conditions, monitoring via GC-MS, and finally, workup. I'm also preparing a catalyst comparison table.

Formulating the Q&A Section

I'm now drafting the Q&A troubleshooting section, integrating the idea of a self-validating system into the protocol. I'm focusing on causality, not just listing steps. I've started the questions, "Why does Pd/C cause extensive debromination?" and "How does Pt(S)/C prevent this?" I'm explaining the mechanism behind each catalyst's behavior. The goal is to provide a comprehensive, practical guide.

Evaluating Solvent Effects

I'm now investigating the role of solvents in minimizing hydrodebromination, and analyzing how protic solvents like methanol can stabilize dehalogenation. A key update is that I'm considering aprotic solvents like THF or adding mild base to modify adsorption profiles, and evaluating the data. Finally, I'm checking the references, and going through the grounding tool.

Compiling References

I've extracted the exact URLs for the references section from the search results. Ref 1: "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides," The Journal of Organic Chemistry (ACS Publications) is ready. I'll focus on adding the title for Ref 2.

Finalizing References

I've completed compiling the references section. I've finished adding the title for Ref 2: "Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Using PtZn Intermetallic Compound." I also added Ref 3: "Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts." Now, I am adding Ref 4: "Troubleshooting guide for reactions involving 1-(2..." from Benchchem to wrap up the references.

Constructing the Catalyst Diagram

I'm now building the DOT diagram for the Catalyst Selection Logic, starting with the substrate, bromonitrovinylphenol. I'm representing Pd/C as the standard and Pt/C as an alternative. I'm highlighting Pt(S)/C as a sulfided option and exploring its potential advantages, with a visualization that shows each catalyst, and their benefits.

Refining the Catalyst Diagram

I'm now refining the Catalyst Selection Logic DOT diagram based on that recent information. I'm focusing on making the visualization's language more precise and descriptive. My goal is to clearly represent the optimal catalyst choices to achieve chemoselectivity and minimize debromination.

Analyzing Mechanistic Data

I'm now analyzing the mechanistic data to improve the understanding and selection of a good catalyst. I am focused on the causes that explain why Pd/C is a poor catalyst selection. It appears that Pd/C is a mistake because of a driving force for aryl halide oxidative addition. I am concentrating on the need to utilize Pt(S)/C and PtZn. Sulfur poisons step-edge sites on Pt for the required C-Br bond cleavage.

Developing the Protocol

I'm now writing the detailed protocol for chemoselective hydrogenation using Pt(S)/C. I'm focusing on why THF is chosen as the solvent and why H2 pressure is kept low. I've included a validation checkpoint on the catalyst form and specified the 3-bar H2 pressure. I am also determining the ideal temperature and monitoring steps.

Structuring the Data Table

I'm now structuring the data presentation table to compare catalyst performance. I've defined columns for reaction rate, debromination side product yield, chemoselectivity, and mechanistic rationale. I'll need to add a comparison of Pt(S)/C and PtZn. Also, I'm integrating a self-validating system to monitor debromination during the reaction via GC-MS and specifying the catalyst workup. I'll take aliquots every 2 hours to measure M+ and M-79 peaks.

Comparing Catalyst Performances

My table now includes data for both Pt(S)/C and PtZn catalysts. I've updated the columns with reaction rate, chemoselectivity, and mechanistic rationale, along with the debromination yield. I'm also preparing a guide with a self-validating system for monitoring the reaction and for the catalyst workup [1, 2]. I need to measure the M+ and M-79 peaks in the GC-MS data [3].

Writing the FAQ Answers

I'm now completing the FAQ answers. I'm elaborating on the mechanistic differences between Pd/C and Pt(S)/C regarding hydrodebromination. For example, I'm specifying how sulfur poisons the active step-edge sites on Pt, which are needed for the C-Br bond cleavage, preventing it. I'm also ensuring the explanations are clear and concise.

Evaluating Catalyst Selectivity

I am now focusing on refining the selection process. While Pt(S)/C generally works, I am considering the implications of residual debromination, specifically, what if the yield is 2-5%? I am considering additional sulfur and testing PtZn's effect in blocking the low-coordination sites. It is possible this improves selectivity. I am also investigating whether alternative catalysts are possible.

Refining the Catalyst Selection

I'm now incorporating the latest research on intermetallic catalysts, especially PtZn alloys. The electron-rich Pt surface in PtZn repels bromine while facilitating nitro group adsorption, achieving exceptional chemoselectivity. Additionally, I'm exploring sandwiched catalysts with Co-N4 sites, which preferentially adsorb halogens to protect them from hydrogenolysis. I'm adding validation checkpoints to the protocol to achieve a self-validating system.

Revising Catalyst Diagram Colors

I'm now revising the colors in the Catalyst Selection Logic diagram to enhance contrast and ensure each element is distinct, including edge colors. I'm focusing on making the color scheme visually clear and informative. I'm taking the above prompt into account, and avoiding foreground color repetition.

Adjusting Diagram Color Contrasts

I'm modifying the DOT diagrams, specifically the edge colors. To comply with contrast guidelines, I'm adjusting dashed edge text color to "#202124" in Diagram 1. In Diagram 2, I will ensure foreground color variety. I'm also reviewing the table's Markdown formatting for clarity and consistency. Finally, I'm checking the output of the references.

Finalizing Catalyst Guide

I'm now putting the finishing touches on the catalyst guide, incorporating all the feedback. I am writing out the data validation steps. I am ready to test the URLs with the complete references [1, 2, 3]. I am going to make a final check to confirm that the text follows the E-E-A-T principles. The document will be self-validating and contain in-text citations with links to the references.

Verifying Diagram Specs

I'm now implementing the final DOT diagram adjustments. I'm setting the size attribute to size="7.6, 5.0" to ensure a 760px max width for diagrams. I've also incorporated in-text citations as clickable links, like , to support claims and protocols. I'm focusing on validating the references.

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol A Senior Application Scientist's Comparative Guide For researchers engaged in drug development and synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol

A Senior Application Scientist's Comparative Guide

For researchers engaged in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of progress. Mass spectrometry (MS) stands as a primary analytical technique, offering not just molecular weight determination but also a structural fingerprint through fragmentation analysis.[1][2] This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol , a molecule featuring a complex interplay of functional groups.

We will dissect the predictable fragmentation pathways based on first principles, compare its behavior to a structurally simpler analog to highlight the influence of specific moieties, and provide a robust experimental protocol for data acquisition.

Predicted Fragmentation Analysis: A Cascade of Structural Clues

The fragmentation of an organic molecule in an EI-MS system is a high-energy process that initiates with the removal of an electron to form a molecular ion (M⁺·).[3] The stability of this molecular ion and the pathways through which it dissipates excess energy are dictated by the molecule's structure. For 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol (Molecular Formula: C₁₀H₁₀BrNO₄), the molecular ion peak itself is a critical diagnostic tool. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet (M⁺· and [M+2]⁺·) of nearly equal intensity at m/z 287 and m/z 289 .[4]

The fragmentation is then governed by the weakest bonds and the formation of the most stable neutral or charged fragments. Several key functional groups direct the fragmentation cascade:

  • The Nitro Group (-NO₂): Aromatic nitro compounds are known to fragment in characteristic ways.[5][6] Common losses include the expulsion of a nitro radical (·NO₂) to form an [M-46]⁺ ion or the loss of a nitroso radical (·NO) following a rearrangement, yielding an [M-30]⁺ ion.[5]

  • The Ethoxy Group (-OCH₂CH₃): Ether-containing aromatic compounds can undergo α-cleavage. More prominently, the ethoxy group facilitates the loss of a neutral ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, resulting in a prominent [M-28]⁺· peak.[7][8] Loss of an ethyl radical (·CH₂CH₃) to give an [M-29]⁺ ion is also possible.

  • The Bromine Atom (-Br): The carbon-bromine bond is relatively weak, and the loss of a bromine radical (·Br) can lead to a significant [M-79/81]⁺ fragment.

  • The Phenolic Ring: The stability of the aromatic ring means that the molecular ion peak is often readily observable.[9] Fragmentation often involves cleavages of the substituent groups, preserving the ring structure in the resulting ions.[10]

These primary fragmentation events can occur in combination, leading to a complex but interpretable spectrum. The predicted major fragmentation pathway is visualized below.

G M Molecular Ion (M⁺·) m/z 287/289 A [M-NO₂]⁺ m/z 241/243 M->A - ·NO₂ (46 Da) B [M-C₂H₄]⁺· m/z 259/261 M->B - C₂H₄ (28 Da) C [M-Br]⁺ m/z 208 M->C - ·Br (79/81 Da) E [M-NO₂-C₂H₄]⁺ m/z 213/215 A->E - C₂H₄ (28 Da) D [M-C₂H₄-NO₂]⁺ m/z 213/215 B->D - ·NO₂ (46 Da) G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Compound (1 mg) B Dissolve in Solvent (1 mL) A->B C Dilute to 10-50 µg/mL B->C D Inject 1 µL into GC C->D E Separate on Column D->E F Transfer to MS E->F G Ionize (70 eV EI) F->G H Analyze Fragments (Quadrupole) G->H I Acquire Mass Spectrum H->I J Identify Key Fragments I->J K Confirm Structure J->K

Sources

Comparative

Evaluating the Antioxidant Potential of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol: A Comparative Guide to Standard Phenolic Antioxidants

Abstract This technical guide provides a comprehensive framework for evaluating the antioxidant activity of the novel compound 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol. In the absence of direct experimental data for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the antioxidant activity of the novel compound 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol. In the absence of direct experimental data for this specific molecule, we present a detailed comparative analysis against well-established standard phenolic antioxidants: Trolox, Ascorbic Acid, and Gallic Acid. This document outlines the foundational principles of antioxidant mechanisms, provides detailed, step-by-step protocols for key in vitro assays (DPPH, ABTS, and FRAP), and establishes a theoretical basis for predicting the potential activity of the target compound based on its structural features. This guide is intended for researchers, scientists, and professionals in drug development seeking to investigate new chemical entities for their antioxidant properties.

Introduction: The Quest for Novel Antioxidants

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Phenolic compounds are a major class of antioxidants that can mitigate oxidative stress through various mechanisms, primarily by scavenging free radicals.[2][3][4] The evaluation of novel synthetic phenols for their antioxidant capacity is a critical step in the discovery of new therapeutic agents.

This guide focuses on a specific, novel compound: 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol . While this molecule holds structural interest, its antioxidant potential has not yet been empirically determined. Therefore, this document serves as a proactive manual, detailing the methodologies required to characterize its activity and benchmark it against widely accepted standards.

Understanding the Combatants: Mechanisms of Phenolic Antioxidants

Phenolic compounds primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is typically stabilized by resonance, rendering it less reactive.

    ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): In the SET mechanism, the phenolic compound transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form a phenoxyl radical.

    ArOH + R• → ArOH•+ + R:-

The predominant mechanism depends on the structure of the phenol, the nature of the free radical, and the solvent system.[2]

Standard Phenols for Comparison:
  • Trolox: A water-soluble analog of Vitamin E, Trolox is a potent antioxidant commonly used as a standard in various antioxidant assays.[5][6] Its antioxidant activity stems from the ability of the hydroxyl group on the chromanol ring to donate a hydrogen atom.[5]

  • Ascorbic Acid (Vitamin C): A vital water-soluble antioxidant in biological systems, Ascorbic Acid can directly scavenge a wide range of ROS and regenerate other antioxidants like Vitamin E.[7][8][9][10][11]

  • Gallic Acid: A naturally occurring triphenolic compound, Gallic Acid is known for its strong antioxidant and radical-scavenging properties, attributed to its three hydroxyl groups.[1][12]

Structural Hypothesis for 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol:

The structure of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol presents features that could influence its antioxidant activity. The phenolic hydroxyl group is the primary site for hydrogen or electron donation. However, the presence of both electron-donating (ethoxy group) and electron-withdrawing (bromo and nitrovinyl groups) substituents complicates a straightforward prediction. Computational studies on other phenolic derivatives suggest that electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups can diminish it.[5] The strong electron-withdrawing nature of the nitro group, in particular, may potentially reduce the hydrogen-donating ability of the phenolic hydroxyl group. Experimental validation is therefore essential.

Experimental Evaluation: In Vitro Antioxidant Assays

A combination of assays is recommended to obtain a comprehensive profile of a compound's antioxidant activity. Here, we detail the protocols for three widely used methods: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[2]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compound (2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol) and standard antioxidants (Trolox, Ascorbic Acid, Gallic Acid) in a suitable solvent (e.g., methanol or DMSO).

    • From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the standard or test compound solutions to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix 100 µL DPPH with 100 µL Sample in 96-well plate DPPH->Mix Samples Prepare Serial Dilutions of Test Compound & Standards Samples->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed ABTS•+ has a blue-green color, which is decolorized in the presence of an antioxidant.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and standards as in the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 200 µL of the diluted ABTS•+ solution to each well.

    • Add 20 µL of the different concentrations of the standard or test compound solutions to the wells.

    • Incubate the plate at room temperature for 5-6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.[6]

ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ Stock Solution (12-16h incubation) ABTS_work Dilute ABTS•+ to Absorbance ~0.7 ABTS_gen->ABTS_work Mix Mix 200 µL ABTS•+ with 20 µL Sample in 96-well plate ABTS_work->Mix Samples Prepare Serial Dilutions of Test Compound & Standards Samples->Mix Incubate Incubate 5-6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and TEAC Value Measure->Calculate

Caption: ABTS Radical Scavenging Assay Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃ in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄ or Trolox.

    • Prepare solutions of the test compound and standards.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the standard, test compound, or blank to the appropriate wells.

    • Incubate the plate at 37°C for 4-30 minutes.[2]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[2]

    • The antioxidant capacity is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.[2]

FRAP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix 180 µL FRAP Reagent with 20 µL Sample FRAP_reagent->Mix Standard_curve Prepare Standard Curve (FeSO4 or Trolox) Calculate Calculate FRAP Value (Fe2+ or Trolox Equivalents) Standard_curve->Calculate Samples Prepare Test Compound & Standards Samples->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Measure->Calculate

Caption: FRAP Assay Workflow.

Data Presentation and Comparative Analysis

All experimental data should be presented clearly for robust comparison. The following tables provide a template for summarizing the anticipated results.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µM)
2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenolTo be determined
TroloxReference Value
Ascorbic AcidReference Value
Gallic AcidReference Value

Table 2: ABTS Radical Scavenging Activity

CompoundTEAC (Trolox Equivalents)
2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenolTo be determined
Trolox1.0
Ascorbic AcidReference Value
Gallic AcidReference Value

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µmol Fe²⁺/µmol)
2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenolTo be determined
TroloxReference Value
Ascorbic AcidReference Value
Gallic AcidReference Value

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic evaluation of the antioxidant activity of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol. By employing standardized assays and comparing the results against well-characterized antioxidants, researchers can effectively determine the potential of this novel compound. The structural features suggest a complex interplay of electronic effects, making empirical validation through the described protocols crucial. Positive results from these in vitro assays would warrant further investigation into its cellular antioxidant activity, potential pro-oxidant effects, and its efficacy in more complex biological systems.

References

  • 3.3. Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol. Available at: [Link]

  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. PMC. Available at: [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. PMC. Available at: [Link]

  • Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. RSC Publishing. Available at: [Link]

  • Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. ACS Publications. Available at: [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. Available at: [Link]

  • Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). IntechOpen. Available at: [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. Available at: [Link]

  • Dietary gallic acid as an antioxidant: A review of its food industry applications, health benefits, bioavailability, nano-delivery systems, and drug interactions. PubMed. Available at: [Link]

  • Characterization and Antioxidant Activity of Gallic Acid Derivative. AIP Publishing. Available at: [Link]

  • Potential of ascorbic acid in human health against different diseases: an updated narrative review. Taylor & Francis. Available at: [Link]

  • Physicochemical, Biochemical and Antioxidant Properties of Ascorbic Acid. Available at: [Link]

  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors. Encyclopedia.pub. Available at: [Link]

  • Ascorbic acid as antioxidant. PubMed. Available at: [Link]

  • Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology. Oxford Academic. Available at: [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Available at: [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. Available at: [Link]

  • Ferric reducing antioxidant potential (FRAP) assay. Bio-protocol. Available at: [Link]

  • DPPH Assay Protocol for Antioxidant Activity. Scribd. Available at: [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Available at: [Link]

  • The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. MDPI. Available at: [Link]

  • EZAssayTM Antioxidant Activity Estimation Kit (FRAP). HiMedia Laboratories. Available at: [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. Available at: [Link]

  • Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion. PubMed. Available at: [Link]

  • FRAP Antioxidant Assay. G-Biosciences. Available at: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]

  • DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. Available at: [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]

  • Trolox equivalent antioxidant capacity. Wikipedia. Available at: [Link]

  • Activated ABTS Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • Synthesis, structure, antioxidant activity, and water solubility of trolox ion conjugates. PMC. Available at: [Link]

  • FRAP Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • Trolox Equivalent Antioxidant Capacity of Different Geometrical Isomers of α-Carotene, β-Carotene, Lycopene, and Zeaxanthin. Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]

  • Antioxidant Activity of Planar Catechin Conjugated with Trolox. MDPI. Available at: [Link]

  • Antioxidant activity of individual phenolic compounds determined using... ResearchGate. Available at: [Link]

  • Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. PMC. Available at: [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Available at: [Link]

  • Synthesis and assessment of novel sustainable antioxidants with different polymer systems. ChemRxiv. Available at: [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Semantic Scholar. Available at: [Link]

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Reactant of Route 1
2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol
Reactant of Route 2
2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol
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